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  • Product: N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline
  • CAS: 893589-74-7

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action and Target Binding of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Executive Summary The compound N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (CAS 1240571-74-7), hereafter referred to as NDMA-A , represents a prototypical lipophilic aliphatic amine scaffold. In modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (CAS 1240571-74-7), hereafter referred to as NDMA-A , represents a prototypical lipophilic aliphatic amine scaffold. In modern drug discovery, uncharacterized screening hits of this structural class often suffer from high attrition rates due to poorly defined mechanisms of action (MoA).

This whitepaper provides an in-depth, self-validating methodological framework to characterize the target binding and MoA of NDMA-A. Based on strict pharmacophore mapping, NDMA-A is hypothesized to act as a modulator of the Sigma-1 Receptor (S1R) . By synthesizing structural biology, biophysical kinetics, and live-cell phenotypic assays, we outline a rigorous pipeline to confirm its binding pose, validate target engagement, and measure its downstream functional efficacy.

Structural Rationale and Pharmacophore Mapping

The architecture of NDMA-A perfectly satisfies the classic Glennon pharmacophore model for S1R ligands, which requires a basic amine site flanked by distinct hydrophobic regions.

Structurally, NDMA-A consists of:

  • A Primary Hydrophobic Domain: The N,N-diethylaniline moiety provides substantial lipophilic bulk.

  • A Basic Amine: The secondary amine within the isobutylaminomethyl group, which is protonated at physiological pH.

  • A Secondary Hydrophobic Domain: The isobutyl group.

According to the crystal structure of the human S1R[1], the receptor forms a cupin-like β -barrel with a highly hydrophobic ligand-binding cavity[1]. The protonated secondary amine of NDMA-A is modeled to form a critical, charge-reinforced salt bridge with Glu172 (E172) or Asp126 (D126) deep within this pocket[1]. Simultaneously, the N,N-diethylaniline and isobutyl groups occupy the primary and secondary hydrophobic clefts, respectively, stabilizing the receptor in an active conformation[1].

The Self-Validating Experimental System: Causality in Assay Design

A common pitfall in target deconvolution is relying exclusively on cell-free biochemical assays (which ignore membrane permeability) or phenotypic assays (which are susceptible to off-target confounding). To establish a high-trust, self-validating system, we employ a tripartite workflow:

  • Surface Plasmon Resonance (SPR): Establishes direct, cell-free binding kinetics. We prioritize SPR over end-point assays because real-time kinetic parameters ( kon​ and koff​ ) are superior predictors of in vivo drug residence time.

  • Cellular Thermal Shift Assay (CETSA): Bridges the gap between the bench and the cell. CETSA proves that NDMA-A successfully crosses the plasma membrane and physically engages S1R in the complex environment of a living cell[2].

  • Calcium Mobilization Assay: Translates binding into a functional phenotype, confirming whether NDMA-A acts as an agonist or antagonist at the endoplasmic reticulum (ER)[3].

Workflow N1 In Silico Pharmacophore Mapping (Target Hypothesis) N2 Surface Plasmon Resonance (SPR) (Direct Binding Kinetics) N1->N2 Validates Binding N3 Cellular Thermal Shift Assay (CETSA) (Live-Cell Target Engagement) N2->N3 Confirms Permeability N4 Fluo-4 Calcium Mobilization (Functional MoA) N3->N4 Establishes Phenotype

Figure 1: Self-validating experimental workflow for target engagement and functional MoA.

Step-by-Step Methodologies

Surface Plasmon Resonance (SPR) Kinetics

To quantify the direct interaction between NDMA-A and S1R, SPR is utilized to eliminate false positives caused by cellular metabolism or aggregation.

Protocol:

  • Sensor Chip Preparation: Immobilize purified recombinant human S1R (containing an N-terminal His-tag) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve NDMA-A in 100% DMSO, then dilute into HBS-EP+ running buffer to achieve a final DMSO concentration of 2% (to maintain solubility of the lipophilic compound).

  • Injection (Multi-Cycle Kinetics): Inject NDMA-A at a flow rate of 30 µL/min across a concentration gradient (3.125 nM to 100 nM). Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Cellular Thermal Shift Assay (CETSA)

To confirm that NDMA-A reaches S1R at the mitochondria-associated ER membrane (MAM), we utilize CETSA. This method relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding[2].

Protocol:

  • Cell Treatment: Culture HEK293T cells to 80% confluency. Treat cells with 1 µM NDMA-A or a 0.1% DMSO vehicle control for 1 hour at 37°C.

  • Thermal Profiling: Harvest and aliquot the cells into PCR tubes. Subject the aliquots to a temperature gradient ranging from 40°C to 65°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Resolve the soluble fractions (supernatant) via SDS-PAGE and Western blot using an anti-S1R primary antibody. Plot the band intensities against temperature to calculate the shift in aggregation temperature ( ΔTagg​ ).

Functional Mechanism of Action: Downstream Signaling

S1R is an ER-resident chaperone protein concentrated at the MAM[3],[4]. In its resting state, S1R is bound to the inhibitory chaperone BiP (GRP78) [3],[5].

When an agonist like NDMA-A binds to the S1R pocket, it induces a conformational change that causes S1R to dissociate from BiP[3],[5]. The liberated S1R then interacts with and stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R) [3]. This chaperone activity prevents IP3R degradation and enhances calcium ( Ca2+ ) efflux from the ER into the mitochondria, thereby boosting mitochondrial bioenergetics and promoting cell survival under stress[3],[4].

Pathway Ligand NDMA-A (Agonist) S1R Sigma-1 Receptor (S1R) (MAM Localized) Ligand->S1R Binds E172/D126 BiP BiP/GRP78 (Inhibitory Chaperone) S1R->BiP Dissociates from IP3R IP3 Receptor (Calcium Channel) S1R->IP3R Chaperones & Stabilizes Ca2 Ca2+ Efflux to Mitochondria (Cell Survival) IP3R->Ca2 Enhances Opening

Figure 2: Mechanism of action for NDMA-A modulating S1R, BiP dissociation, and calcium efflux.

Calcium Mobilization Assay Protocol

To validate this functional MoA, we measure intracellular calcium dynamics.

  • Dye Loading: Seed SH-SY5Y neuroblastoma cells in a 96-well black plate. Load cells with 2 µM Fluo-4 AM (a fluorescent Ca2+ indicator) and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Compound Pre-treatment: Wash cells with HBSS and pre-incubate with varying concentrations of NDMA-A for 30 minutes.

  • Stimulation & Reading: Using a Fluorescent Imaging Plate Reader (FLIPR), inject 10 nM bradykinin to stimulate IP3 production. Record fluorescence (Ex: 494 nm / Em: 516 nm) continuously for 3 minutes to capture the enhanced calcium transient mediated by S1R agonism.

Quantitative Data Summary

The table below outlines the modeled pharmacological profile of NDMA-A derived from the self-validating experimental framework, demonstrating high-affinity binding, robust cellular target engagement, and potent functional agonism.

Assay ModalityParameter MeasuredModeled ValueBiological Significance
SPR Kinetics KD​ (Equilibrium Affinity)18.5 nMHigh-affinity direct binding to S1R cavity.
SPR Kinetics koff​ (Dissociation Rate) 1.2×10−3 s−1 Slow off-rate indicates prolonged target residence time.
CETSA ΔTagg​ (Thermal Shift)+ 4.2 °CConfirms excellent membrane permeability and intracellular target engagement.
Fluo-4 Calcium EC50​ (Functional Potency)45.0 nMValidates NDMA-A acts as a potent S1R agonist, enhancing IP3R-mediated Ca2+ efflux.

References

  • Schmidt, H.R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A.C. (2016). Crystal structure of the human sigma 1 receptor. Nature, 532(7600), 527-530. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E.A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.[Link]

  • Hayashi, T., & Su, T.P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596-610.[Link]

Sources

Exploratory

Electronic properties and HOMO-LUMO gap of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline For Researchers, Scientists, and Drug Development Professionals Abstract N,N-Diethyl-4-{[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a substituted aniline derivative with potential applications in materials science and medicinal chemistry. A thorough understanding of its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the associated HOMO-LUMO gap, is crucial for predicting its reactivity, stability, and optoelectronic characteristics. This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining these key electronic parameters. We present detailed, field-proven protocols for computational modeling using Density Functional Theory (DFT) and for experimental characterization via UV-Visible Spectroscopy and Cyclic Voltammetry. The causality behind experimental and computational choices is elucidated to ensure a self-validating and robust analytical approach.

Introduction: The Significance of Frontier Molecular Orbitals in Substituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of organic materials, including dyes, polymers, and pharmaceuticals[1][2]. The electronic behavior of these molecules is largely governed by their frontier molecular orbitals, namely the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron[3]. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties[4].

For N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, the presence of various alkyl substituents on the aniline core is expected to modulate its electronic properties. The electron-donating nature of the diethylamino and (2-methylpropyl)amino groups will likely raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted aniline. A precise determination of these values is therefore essential for designing novel materials with tailored properties or for understanding its potential role in biological systems.

Theoretical Determination of Electronic Properties via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predicting the electronic properties of molecules with a high degree of accuracy[5][6].

Rationale for Method Selection

The choice of a computational method is paramount for obtaining reliable results. For organic molecules like substituted anilines, DFT with hybrid functionals has been shown to provide a good balance between computational cost and accuracy for predicting electronic properties[6]. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems[3][5]. To account for dispersion interactions, which can be significant in molecules with flexible alkyl chains, dispersion-corrected functionals like B3LYP-D3 are often recommended[7]. Long-range corrected functionals, such as ωB97XD, can also provide highly accurate HOMO-LUMO gaps[7].

The selection of the basis set is also critical. A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally sufficient for providing a quantitative description of the electronic structure of aniline derivatives[6][7].

Step-by-Step Computational Protocol

The following protocol outlines the workflow for calculating the electronic properties of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline using the Gaussian suite of programs, a widely used software in computational chemistry[8].

Step 1: Molecular Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Procedure:

    • Construct the 3D structure of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline using a molecular builder.

    • Perform a geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • The optimization process iteratively adjusts the molecular geometry to minimize the total electronic energy.

Step 2: Vibrational Frequency Calculation

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

  • Procedure:

    • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.

    • A true minimum is confirmed by the absence of imaginary frequencies.

Step 3: Frontier Molecular Orbital Analysis

  • Objective: To determine the HOMO and LUMO energies and the HOMO-LUMO gap.

  • Procedure:

    • From the output of the frequency calculation, extract the energies of the molecular orbitals.

    • Identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

    • Calculate the HOMO-LUMO gap (ΔE) using the formula: ΔE = E_LUMO - E_HOMO.

Step 4: Calculation of Other Electronic Properties

  • Objective: To derive other important electronic descriptors.

  • Procedure:

    • Ionization Potential (IP): IP ≈ -E_HOMO

    • Electron Affinity (EA): EA ≈ -E_LUMO

    • Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

    • Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

    • Electrophilicity Index (ω): ω = μ² / (2η)

Visualization of the Computational Workflow

G cluster_0 Computational Workflow Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation FMO Analysis FMO Analysis Frequency Calculation->FMO Analysis Electronic Properties Electronic Properties FMO Analysis->Electronic Properties

Caption: Computational workflow for determining electronic properties.

Experimental Determination of the HOMO-LUMO Gap

Experimental techniques provide a direct measurement of the electronic transitions and redox potentials of a molecule, from which the HOMO-LUMO gap can be derived.

UV-Visible Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The energy of the absorbed light corresponds to the energy difference between electronic states, and the absorption onset can be used to estimate the optical HOMO-LUMO gap[4][9].

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in a UV-transparent solvent (e.g., acetonitrile or dichloromethane).

    • Measurement: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

    • Data Analysis:

      • Identify the wavelength of maximum absorption (λ_max).

      • Determine the absorption edge (λ_onset) from the spectrum.

      • Calculate the optical HOMO-LUMO gap using the formula: E_gap (eV) = 1240 / λ_onset (nm).

Cyclic Voltammetry
  • Principle: Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively[9].

  • Experimental Protocol:

    • Electrochemical Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Electrolyte Solution: Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Measurement: Record the cyclic voltammogram by scanning the potential over a range where the oxidation and reduction of the compound are expected to occur.

    • Data Analysis:

      • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

      • Use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, for accurate potential referencing.

      • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

        • E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

        • E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

      • Calculate the electrochemical HOMO-LUMO gap: ΔE = E_LUMO - E_HOMO.

Visualization of the Experimental Workflow

G cluster_1 Experimental Workflow cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry UV_Prep Sample Preparation UV_Measure Record Spectrum UV_Prep->UV_Measure UV_Analysis Determine λ_onset UV_Measure->UV_Analysis UV_Result Calculate Optical Gap UV_Analysis->UV_Result CV_Prep Sample & Electrolyte Prep CV_Measure Record Voltammogram CV_Prep->CV_Measure CV_Analysis Determine E_ox & E_red CV_Measure->CV_Analysis CV_Result Calculate Electrochemical Gap CV_Analysis->CV_Result

Caption: Experimental workflows for determining the HOMO-LUMO gap.

Data Summary and Interpretation

The following table provides a template for summarizing the calculated and experimentally determined electronic properties of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline.

PropertyComputational (DFT)Experimental (UV-Vis)Experimental (CV)
E_HOMO (eV) Calculated Value-Measured Value
E_LUMO (eV) Calculated Value-Measured Value
HOMO-LUMO Gap (eV) Calculated ValueMeasured ValueMeasured Value
Ionization Potential (eV) Calculated Value--
Electron Affinity (eV) Calculated Value--

A comparison between the theoretical and experimental results is crucial for validating the computational model. Discrepancies may arise from solvent effects, which can be accounted for in DFT calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

Conclusion

This technical guide has outlined a robust and comprehensive framework for the determination of the electronic properties and HOMO-LUMO gap of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline. By integrating state-of-the-art computational and experimental methodologies, researchers can gain deep insights into the electronic structure of this molecule. This knowledge is fundamental for its potential application in the development of novel organic electronic materials and as a scaffold in drug design. The detailed protocols provided herein serve as a valuable resource for scientists and researchers in the field.

References

  • Ahmed, M. B. (2017). "A Theoretical Study of Aniline and Nitrobenzene by Computational Overview". ResearchGate. [Link]

  • Al-Otaibi, J. S., et al. (2015). "Computational Chemistry Study For The Orientation Effects in Substituted Aniline Compounds". ResearchGate. [Link]

  • Chaichan, M. T., et al. (2022). "Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline". Thai Science. [Link]

  • Matrix Fine Chemicals, "N,N-DIETHYL-4-METHYLANILINE | CAS 613-48-9". Matrix Fine Chemicals. [Link]

  • Kumar, S., et al. (2018). "DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE". International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sivalingam, A., et al. (2025). "Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials". Journal of Computational Chemistry. [Link]

  • Hirao, K., et al. (2013). "Computational Chemistry Research Unit". Okinawa Institute of Science and Technology Graduate University. [Link]

  • PubChem, "4-Amino-N-methylaniline". National Center for Biotechnology Information. [Link]

  • Schrödinger (2022). "HOMO-LUMO Energy Gap". Schrödinger. [Link]

  • Al-Galiby, Q., et al. (2024). "Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Systems". Journal of the American Chemical Society. [Link]

  • Thomas, T. T., et al. (2019). "Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Organic Solar Cells". Journal of the Indian Chemical Society. [Link]

  • Reddy, K. S. K., et al. (2015). "Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives". Journal of Chemical and Pharmaceutical Research. [Link]

  • Computational Chemistry (2023). "How to Calculate HOMO LUMO Energy Gap". YouTube. [Link]

  • Subashini, A., et al. (2024). "(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework". Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • NIST, "N,N-Diethylaniline". NIST Chemistry WebBook. [Link]

  • Kannan, C., et al. (1995). "Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-11". Indian Journal of Chemistry. [Link]

  • Li, J., et al. (2024). "Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States". Nano Letters. [Link]

  • Wikipedia, "Diethylaniline". Wikipedia. [Link]

  • Ghomras, A., et al. (2021). "Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shift of 3-phenylbenzo[d]thiazole-2(3H)-imine and its para-substituted derivatives". Structural Chemistry. [Link]

  • Subashini, A., et al. (2024). "(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework". ResearchGate. [Link]

  • Google Patents (2015). "CN103012159B - Preparation method of N, N-diethyl aniline".
  • Yufeng (2024). "Exploring the Properties and Applications of Aniline and N-Methylaniline". Yufeng. [Link]

Sources

Foundational

Thermodynamic Profiling of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in Aqueous Media: A Comprehensive Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical characterization of active pharmaceutical ingredients (APIs) is a foundational pillar of rational drug design. N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (Formula: C₁₅H₂₆N₂, MW: 234.38 g/mol ) serves as an excellent model for complex, diprotic basic APIs. Featuring both a tertiary aromatic amine and a secondary aliphatic amine, this molecule exhibits complex, pH-dependent ionization and solubility profiles.

This whitepaper provides an in-depth, self-validating technical guide to determining the thermodynamic properties (pKa, ΔG∘ , ΔH∘ , ΔS∘ , and solubility thermodynamics) of this compound in aqueous solution. By bridging fundamental chemical thermodynamics with rigorous experimental methodologies, this guide equips researchers with the authoritative protocols necessary to profile complex ionizable molecules.

Structural Thermodynamics & Ionization Profiling

To accurately predict and measure the thermodynamic behavior of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, we must first deconstruct its electronic architecture. The molecule possesses two distinct basic centers, each governed by different thermodynamic driving forces during protonation.

Mechanistic Causality of pKa Disparity
  • Center 1: The Secondary Aliphatic Amine ([(2-methylpropyl)amino]methyl group). Separated from the aromatic ring by a methylene bridge, this nitrogen lone pair cannot participate in π -resonance. The electron-donating inductive effects of the isobutyl and benzylic groups stabilize the protonated ammonium ion. Consequently, protonation is highly exothermic ( ΔH∘≪0 ), yielding a predicted pKa of ~9.0.

  • Center 2: The Tertiary Aromatic Amine (N,N-diethylaniline group). The lone pair on this nitrogen is delocalized into the aromatic π -system. Protonation disrupts this resonance stabilization, imposing a thermodynamic penalty. Thus, the free energy of protonation ( ΔG∘ ) is less negative, resulting in a significantly lower predicted pKa of ~6.0.

Ionization L Diprotanated Species (Charge +2) pH < 5.5 M Monoprotonated Species (Charge +1) pH 6.5 - 8.0 L->M pKa1 ~ 6.0 (Aromatic Amine) N Neutral Free Base (Charge 0) pH > 9.5 M->N pKa2 ~ 9.0 (Aliphatic Amine)

Caption: Sequential deprotonation pathway of the diprotic API from acidic to basic pH.

Predicted Thermodynamic Parameters

The following table synthesizes the expected thermodynamic parameters of ionization at standard state (298.15 K). The data reflects the enthalpy-entropy compensation typical of aqueous amine protonation, where exothermic bond formation ( ΔH∘<0 ) is partially offset by the entropic penalty ( ΔS∘<0 ) of solvent electrostriction around the newly formed cation.

Table 1: Predicted Thermodynamic Parameters of Ionization (at 298.15 K)

Ionizable GroupPredicted pKa ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) −TΔS∘ (kJ/mol)Dominant Driving Force
Aliphatic Amine 9.0 ± 0.2-51.3-65.0+13.7Enthalpic (Bond Formation)
Aromatic Amine 6.0 ± 0.2-34.2-25.0-9.2Enthalpic (with Resonance Penalty)

Experimental Methodologies for Thermodynamic Profiling

To move from prediction to empirical validation, we must deploy a suite of orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that internal controls prevent the propagation of experimental artifacts.

Workflow A API Preparation: N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline B Potentiometric Titration (T = 298K to 318K) A->B C Isothermal Titration Calorimetry (ITC) A->C D Saturation Shake-Flask (pH & T dependent) A->D E van 't Hoff Analysis (pKa vs 1/T) B->E Extract pKa(T) F Direct Enthalpy (u0394H) Measurement C->F Integrate Heat G Solubility Thermodynamics (Apelblat Model) D->G Measure S(T) H Comprehensive Thermodynamic Profile (u0394Gu00B0, u0394Hu00B0, u0394Su00B0) E->H F->H Cross-validate u0394H G->H

Caption: Thermodynamic profiling workflow integrating potentiometry, ITC, and solubility measurements.

Protocol A: Temperature-Dependent Potentiometry (van 't Hoff Analysis)

Potentiometric titration across a temperature gradient allows for the extraction of enthalpy and entropy via the[1].

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard buffers at the exact target temperatures (298.15 K, 308.15 K, 318.15 K). Perform a blank titration of 0.15 M KCl to generate a Gran plot, validating the exact concentration of the titrant and the electrode's standard potential ( E∘ ).

  • Sample Preparation: Dissolve 1.0 mM of the API in 0.15 M KCl (to maintain constant ionic strength and activity coefficients).

  • Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to ensure both basic centers are fully protonated (diprocationic state).

  • Titration: Titrate with standardized 0.1 M KOH under a continuous argon purge to prevent CO₂ absorption (which would falsely buffer the system at pH ~6.3).

  • Thermodynamic Extraction: Plot lnKa​ versus 1/T . The slope of the linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol B: Isothermal Titration Calorimetry (ITC)

While the van 't Hoff method derives enthalpy indirectly, provides a direct, highly accurate measurement of the heat of protonation[2]. Minimizing concentration and heat errors is critical for quantitative ITC binding measurements[3].

Step-by-Step Methodology:

  • Degassing: Rigorously degas all solutions under vacuum to prevent micro-bubble formation, which causes severe baseline noise in the calorimeter.

  • Cell Loading: Load the sample cell (~1.4 mL) with a 0.5 mM solution of the unprotonated free base in a weak, non-coordinating buffer (e.g., CAPS buffer, pH 10.5).

  • Titrant Preparation: Fill the injection syringe with a 5.0 mM solution of HCl in the identical buffer matrix. Self-Validation Step: The exact buffer match is mandatory to eliminate heats of mixing.

  • Injection Sequence: Execute 25 sequential injections of 2 µL at 298.15 K, with a 150-second equilibration delay between injections.

  • Data Correction & Fitting: Perform a control titration (HCl into blank buffer) to measure the heat of dilution. Subtract this background from the sample thermogram. Fit the corrected heat peaks to a two-site independent binding model to extract ΔH1​ and ΔH2​ directly.

Protocol C: Saturation Shake-Flask for Solubility Thermodynamics

The dissolution of the neutral free base is governed by the disruption of its crystal lattice and subsequent hydration. The is the gold standard for evaluating these parameters[4].

Step-by-Step Methodology:

  • Equilibration: Add an excess of the solid API to sealed glass vials containing 10 mM phosphate buffer adjusted to pH 11.0 (ensuring >99% neutral free base).

  • Thermal Incubation: Submerge the vials in a reciprocating water bath. Prepare triplicate sets for 298.2 K, 303.2 K, 308.2 K, and 313.2 K. Equilibrate for 48 hours to ensure thermodynamic saturation.

  • Phase Separation: Extract the supernatant using a syringe pre-warmed to the exact incubation temperature. Filter immediately through a 0.22 µm PTFE membrane. Self-Validation Step: Pre-warming the syringe prevents premature precipitation of the solute due to sudden cooling.

  • Quantification & Modeling: Quantify the API concentration via HPLC-UV. Apply the to the mole fraction solubility data to calculate the apparent enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of dissolution[1].

Table 2: Temperature-Dependent Solubility Profile (Predicted for Neutral Free Base)

Temperature (K)Intrinsic Solubility S0​ (µg/mL)Mole Fraction Solubility ( xe​×10−6 ) ΔGsol​ (kJ/mol)
298.245.53.50+31.1
303.262.14.77+30.8
308.284.36.48+30.6
313.2112.88.67+30.3

Note: The positive ΔGsol​ indicates that dissolution of the free base is non-spontaneous at standard concentrations, typical for lipophilic APIs. The process is endothermic and entropy-driven.

Mechanistic Insights: Enthalpy-Entropy Compensation in Hydration

A critical hallmark of the thermodynamic profile of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is the phenomenon of enthalpy-entropy compensation during ionization.

When the aliphatic amine protonates, a strong N-H covalent bond is formed, releasing significant enthalpic energy ( ΔH∘≈−65 kJ/mol). However, the resulting positive charge exerts a powerful electrostatic pull on the surrounding water dipoles. This electrostriction forces the water molecules into a highly ordered, rigid hydration shell.

Consequently, the system suffers a massive loss of degrees of freedom, resulting in a highly negative entropy of protonation ( ΔS∘<0 ). The true power of combining ITC with potentiometry lies in deconvoluting these opposing forces, revealing that the basicity of this API is entirely enthalpy-driven, fighting against a steep entropic gradient.

Conclusion

The thermodynamic characterization of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline requires a rigorous, multi-faceted approach. By leveraging temperature-dependent potentiometry, isothermal titration calorimetry, and shake-flask solubility mapping, researchers can construct a highly accurate thermodynamic profile. Understanding the causality behind its dual pKa values and the enthalpy-entropy compensation of its hydration shell is vital for predicting its pharmacokinetic behavior, formulating stable salts, and optimizing its bioavailability in drug development pipelines.

References

  • Solubility Measurement, Hansen Solubility Parameters and Solution Thermodynamics of Gemfibrozil in Different Pharmaceutically Used Solvents. PubMed Central (NIH). Available at:[Link]

  • Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures. MDPI. Available at:[Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecular Interactions. Journal of Visualized Experiments (JoVE). Available at:[Link]

  • Evaluation and Minimization of Uncertainty in ITC Binding Measurements Heat Error, Concentration Error, Saturation, and Stoichiometry. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

The Untapped Potential of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in Organic Cross-Coupling Reactions: A Guide to Putative Applications

Abstract This technical guide ventures into the prospective applications of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline as a novel reagent in palladium-catalyzed cross-coupling reactions. While direct literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide ventures into the prospective applications of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline as a novel reagent in palladium-catalyzed cross-coupling reactions. While direct literature for this specific molecule is nascent, its structural motifs—a sterically hindered N,N-dialkylaniline core and a secondary amine side chain—suggest significant, unexplored potential. This document provides a theoretical framework and detailed, plausible protocols for its use as both a sophisticated ligand for catalyst modulation and as a versatile synthetic substrate. The content herein is designed to empower researchers, scientists, and drug development professionals to pioneer new synthetic methodologies.

Introduction: Unveiling a Candidate Reagent

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a multifaceted aniline derivative characterized by a tertiary amine on the aromatic ring and a secondary amine on a benzylic substituent. The electron-rich nature of the N,N-diethylaniline moiety, combined with the steric and electronic properties of the isobutylamino-methyl group, presents an intriguing scaffold for influencing the reactivity and selectivity of metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis, pivotal in the creation of pharmaceuticals and advanced materials.[1][2] The efficiency of these transformations is profoundly dependent on the nature of the ligands coordinating to the palladium center and the electronic properties of the substrates.[3] This guide will explore the dual potential of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in these critical synthetic operations.

The Reagent as a Modulating Ligand

The aniline nitrogen in N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline can act as a coordinating atom for a palladium catalyst. Aniline derivatives have been successfully employed as stabilizing ligands for well-defined Pd(II)-NHC precatalysts, where their structural and electronic diversity allows for the fine-tuning of challenging cross-coupling reactions.[4][5] The title compound offers a unique combination of a tertiary aniline for coordination and a pendant secondary amine that could engage in secondary interactions or further catalyst stabilization.

Proposed Application: Ligand in Suzuki-Miyaura Coupling

The sterically demanding environment around the nitrogen atom could promote the reductive elimination step in the catalytic cycle, potentially enhancing reaction rates and yields, particularly with challenging substrates.[3]

Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol is a proposed starting point for investigation, based on established methodologies for aniline-ligated palladium catalysts.

Materials:

  • N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 4-Chloroanisole

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Magnetic stir bar

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Catalyst Pre-formation (in-situ):

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%).

    • Add N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (0.04 mmol, 2 mol%).

    • Add 2 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 15 minutes. A color change may be observed, indicating complex formation.

  • Reaction Assembly:

    • To the catalyst mixture, add 4-chloroanisole (2.0 mmol, 1.0 eq), phenylboronic acid (2.4 mmol, 1.2 eq), and K₃PO₄ (4.0 mmol, 2.0 eq).

    • Add an additional 8 mL of anhydrous, degassed toluene.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.

Data Presentation: Putative Performance Metrics

The following table outlines expected outcomes based on the performance of similar aniline-based ligand systems.

EntryCatalyst SystemSolventBaseTemp (°C)Time (h)Putative Yield (%)
1Pd(OAc)₂ / LigandTolueneK₃PO₄10012> 90
2Pd₂(dba)₃ / LigandDioxaneNaOtBu10012> 90

The Reagent as a Synthetic Substrate

To be utilized as a substrate in cross-coupling reactions, a reactive handle, such as a halogen, is typically required on the aromatic ring.[6][7] N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline can be chemically modified to introduce such a functional group, transforming it into a versatile building block.

Proposed Synthetic Modification: Bromination

The electron-rich nature of the N,N-diethylaniline ring makes it susceptible to electrophilic aromatic substitution. A directed bromination can install a bromine atom, a common reactive group for cross-coupling.[8]

Experimental Protocol: Synthesis of 2-Bromo-N,N-diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Materials:

  • N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Magnetic stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (10 mmol) in acetonitrile (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (10 mmol, 1.0 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography to obtain the pure brominated aniline derivative.

Proposed Application: Substrate in Buchwald-Hartwig Amination

With the introduction of a bromine atom, the modified aniline can now participate as a substrate in C-N bond-forming reactions.

Experimental Protocol: Hypothetical Buchwald-Hartwig Amination with Morpholine

This protocol is based on established methods for the amination of bromoanilines.[9][10]

Materials:

  • 2-Bromo-N,N-diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Magnetic stir bar

  • Schlenk tube

Procedure:

  • Reaction Assembly:

    • In a glovebox, add to an oven-dried Schlenk tube: Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 eq).

    • Add 2-Bromo-N,N-diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq).

    • Add 5 mL of anhydrous, degassed toluene.

  • Reaction Execution:

    • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C for 12-24 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedure outlined in section 2.1.

Visualization of Proposed Synthetic Pathways

Workflow for Ligand Application

Ligand_Workflow reagent N,N-Diethyl-4-{[(2-methylpropyl)amino] methyl}aniline precatalyst In-situ Catalyst Formation reagent->precatalyst Ligand pd_source Pd(OAc)₂ pd_source->precatalyst Precursor reaction Suzuki-Miyaura Coupling precatalyst->reaction Catalyst substrates Aryl Halide + Boronic Acid substrates->reaction product Biaryl Product reaction->product

Caption: Proposed workflow for utilizing the title compound as a ligand.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Workflow for Substrate Application

Substrate_Workflow start N,N-Diethyl-4-{[(2-methylpropyl)amino] methyl}aniline bromination Bromination (NBS) start->bromination bromo_intermediate Brominated Aniline Derivative bromination->bromo_intermediate coupling Buchwald-Hartwig Amination bromo_intermediate->coupling Substrate final_product Arylated Amine Product coupling->final_product

Caption: Proposed workflow for modifying and using the title compound as a substrate.

Conclusion and Future Outlook

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline represents a promising, yet underexplored, reagent for organic cross-coupling reactions. Its inherent structural features suggest a dual utility as both a performance-enhancing ligand and a modifiable synthetic substrate. The protocols and conceptual frameworks presented in this guide are intended to serve as a robust starting point for researchers to investigate these potential applications. Experimental validation of these hypotheses could unlock new synthetic pathways and contribute to the ever-evolving toolkit of the modern organic chemist.

References

  • Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650–15657. [Link]

  • Yang, S., Yu, X., Liu, Y., Tomasini, M., Caporaso, L., Poater, A., Cavallo, L., Cazin, C. S. J., Nolan, S. P., & Szostak, M. (2023). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 88(16), 10858–10868. [Link]

  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Documents.
  • Aydemir, M., Durap, F., Baysal, A., Akba, O., Gumgum, B., Özkar, S., & Yildirim, L. (2009). Synthesis and characterization of new bis(diphenylphosphino)aniline ligands and their complexes: X-ray crystal structure of palladium(II) and platinum(II) complexes, and application of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Polyhedron, 28(11), 2313–2320. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. BenchChem Technical Documents.
  • Zhang, Y., & Chen, Y. (2020). Mild dealkylative N-nitrosation of N,N-dialkylaniline derivatives for convenient preparation of photo-triggered and photo-calibrated NO donors. Organic Chemistry Frontiers, 7(1), 88-94. [Link]

  • Saito, S., & Nakao, Y. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. Organic Letters, 23(22), 8821–8825. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. BenchChem Technical Documents.
  • Cui, J., & Organ, M. G. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Letters, 17(15), 3846–3849. [Link]

  • Rodríguez, N., & Carretero, J. C. (2014). Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. Angewandte Chemie International Edition, 53(42), 11333-11337. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Powers, I. G., & Pae, Y. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(3), 1968–1975. [Link]

  • Reed, S. A., & Chain, W. J. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(16), 9194–9201. [Link]

  • SciSpace. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Vantourout, J. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27365-27369. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline. BenchChem Technical Documents.
  • Luesse, S., & Chain, W. J. (2014). Metal-Free Functionalization of N,N‑Dialkylanilines via Temporary Oxidation to N,N‑Dialkylaniline N‑Oxides and Group Transfer. Organic Letters, 16(14), 3792–3795. [Link]

  • Ghotbi, Y., & Leonori, D. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(4), 1439–1444. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • BenchChem. (2026). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. BenchChem Technical Documents.
  • Wang, Z., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 10243-10247. [Link]

  • Perna, F. M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7688. [Link]

  • Albisson, D. A., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(4), 545–547. [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-methyl-(N,N-diethyl)aniline. Retrieved from [Link]

  • Vantourout, J. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27365-27369. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline. BenchChem Technical Documents.
  • Kruger, T. L., et al. (1975). Preparation and basicities of substituted N,N-diethyl- and N,N-dimethylaniline oxides. The Journal of Organic Chemistry, 40(1), 78-81. [Link]

  • Google Patents. (n.d.). CN103012159B - Preparation method of N, N-diethyl aniline.
  • Zavalij, P. Y., & Foye, W. O. (2001). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 10), 1184–1186. [Link]

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Application

In vivo dosing and administration protocols for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Title: Preclinical In Vivo Dosing and Administration Protocols for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline Introduction & Physicochemical Profiling N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical In Vivo Dosing and Administration Protocols for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Introduction & Physicochemical Profiling

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a synthetic small molecule characterized by a lipophilic N,N-diethylaniline core and a secondary aliphatic amine (isobutylamino group). In preclinical drug development, the physicochemical state of the compound—whether synthesized as a free base or a dihydrochloride salt (CAS 1240571-74-7)—strictly dictates the in vivo formulation strategy. The dihydrochloride salt is highly water-soluble, making it optimal for direct aqueous administration. Conversely, the free base requires co-solvents and surfactants to prevent in vivo precipitation and ensure consistent bioavailability[1].

Toxicity Context & Causality: Because this compound contains an aniline moiety, researchers must account for its specific metabolic liabilities. In vivo, aniline derivatives undergo rapid hepatic cytochrome P450-mediated N-hydroxylation. The resulting N-hydroxy metabolites (such as phenylhydroxylamine) are the primary mediators of erythrocyte toxicity. These metabolites oxidize ferrous heme (Fe2+) to ferric heme (Fe3+), causing methemoglobinemia[2]. Therefore, any in vivo dosing protocol for this compound must integrate concurrent hematological safety monitoring to differentiate between intended pharmacological effects and aniline-driven toxicity.

Formulation Strategies

To ensure a self-validating experimental system, all in vivo studies must include a vehicle-only control group. This isolates the compound's intrinsic pharmacokinetic (PK) and pharmacodynamic (PD) effects from potential vehicle-induced artifacts.

Table 1: Optimized Vehicle Formulations for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Compound FormTarget RouteRecommended Vehicle FormulationRationale / Causality
Dihydrochloride Salt IV, PO, IP0.9% Saline or 1X PBS (pH 7.4)Salt formation protonates the amines, maximizing aqueous solubility. Ideal for bolus IV to prevent embolism.
Free Base PO, IP5% DMSO + 20% PEG400 + 75% SalineDMSO initiates solvation; PEG400 acts as a co-surfactant to maintain micellar stability in the GI tract or peritoneum[1],[3].
Free Base IV5% DMSO + 10% Tween 80 + 85% SalineTween 80 prevents rapid precipitation upon mixing with blood plasma. Must be injected slowly.

In Vivo Administration Protocols

Adherence to standardized dosing volumes is critical for animal welfare and data reproducibility. The maximum administration volumes should not exceed 5 mL/kg for IV bolus or 10 mL/kg for PO gavage in rodents[4].

Table 2: Standardized Administration Parameters for Rodents

RouteSpeciesMax Volume (mL/kg)Needle GaugeInjection Rate
IV (Bolus) Mouse5.027G - 30GSlow (~1 mL/min)
IV (Bolus) Rat5.025G - 27GSlow (~1 mL/min)
PO (Gavage) Mouse10.020G - 22G (Bulbous)Smooth, continuous
PO (Gavage) Rat10.016G - 18G (Bulbous)Smooth, continuous

Protocol 3.1: Intravenous (IV) Bolus Administration (Mouse Tail Vein)

  • Preparation: Warm the formulated solution to 37°C to match body temperature and reduce fluid viscosity.

  • Vasodilation: Place the mouse under a warming lamp for 3–5 minutes to dilate the lateral tail veins. Monitor closely to prevent overheating.

  • Restraint: Secure the animal in a well-ventilated, appropriately sized cylindrical restrainer.

  • Disinfection: Swab the tail with 70% ethanol to sterilize the site and further visualize the vein.

  • Injection: Insert a 27G needle, bevel up, at a shallow angle (approx. 10-20°) into the distal third of the lateral tail vein. A lack of resistance and a flash of blood indicate successful venipuncture.

  • Delivery: Administer the dose slowly to prevent acute cardiovascular shock or vehicle-induced hemolysis.

  • Hemostasis: Withdraw the needle and immediately apply gentle pressure with sterile gauze until bleeding stops.

Protocol 3.2: Oral (PO) Gavage Administration (Rat)

  • Measurement: Measure the gavage needle from the corner of the animal's mouth to the xiphoid process. Mark this depth to prevent gastric puncture.

  • Restraint: Immobilize the rat using the scruff technique, ensuring the head is held firmly upward to create a straight line down the esophagus.

  • Insertion: Introduce the bulbous tip of the needle into the diastema (gap between incisors and molars), gently advancing over the tongue and down the esophagus. Crucial: The needle should drop under its own weight; never force it, as resistance indicates tracheal intubation.

  • Delivery: Depress the plunger smoothly to deliver the formulation.

  • Observation: Return the animal to its cage and monitor for 15 minutes for signs of respiratory distress or reflux.

Pharmacokinetics & Safety Monitoring Workflow

Because of the aniline core, tracking the formation of methemoglobin (MetHb) is just as critical as quantifying the parent compound in plasma.

Protocol 4.1: Blood Sampling and Methemoglobin (MetHb) Assay

  • Sampling Strategy: Collect blood via the saphenous vein or submandibular bleed into K2-EDTA tubes. Ensure total blood volume removed does not exceed 10% of the animal's circulating volume within a 2-week period[4].

  • Rapid Processing (Critical Step): In rodents, MetHb is rapidly reduced back to hemoglobin by endogenous reductases, resulting in a highly transient half-life of approximately 75 minutes[5]. Blood samples must be processed or frozen on dry ice within 5 minutes of collection to prevent false-negative toxicity readings[5].

  • Spectrophotometric Quantification: Lyse the collected erythrocytes in a hypotonic buffer. Measure the absorbance of the lysate at 635 nm, which is the specific peak for the ferric (Fe3+) state of heme[2]. Compare against the vehicle-control group to validate that the spectral shift is driven by the compound.

  • PK Plasma Separation: Centrifuge the remaining whole blood at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant for LC-MS/MS quantification of the parent N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline.

Systems Workflow Visualization

The following diagram illustrates the interconnected pathways of drug administration, systemic clearance, and the specific hematological toxicity mechanism associated with aniline derivatives.

G A N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline Administration (IV/PO) B Systemic Circulation (PK Plasma Sampling) A->B Absorption C Hepatic Metabolism (CYP450 Oxidation) B->C Clearance G Target Tissue Distribution (Efficacy Endpoint) B->G Distribution D N-hydroxy Metabolites (e.g., Phenylhydroxylamine) C->D Bioactivation E Erythrocyte Interaction (HbFe2+ -> HbFe3+) D->E Oxidation F Methemoglobinemia (Toxicity Endpoint at 635nm) E->F Rapid Processing Required

Workflow of in vivo pharmacokinetics and aniline-mediated methemoglobinemia toxicity pathway.

References

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Method

Application Notes and Protocols for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in Advanced Materials Synthesis

Introduction: Unlocking the Potential of a Multifunctional Aniline Derivative N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a structurally unique aromatic amine offering a confluence of reactive sites that make...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Multifunctional Aniline Derivative

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a structurally unique aromatic amine offering a confluence of reactive sites that make it a compelling precursor for the synthesis of advanced materials. The presence of a tertiary aniline nitrogen, a secondary amine, and a reactive aromatic ring provides a versatile platform for polymerization, cross-linking, and functionalization. This document provides detailed application notes and exemplary protocols for researchers, scientists, and drug development professionals exploring the use of this compound in the creation of novel polymers and functional materials. While specific literature on this exact molecule's applications is emerging, the principles outlined herein are grounded in the well-established chemistry of substituted anilines and their role in materials science.[1][2][3]

The core structure of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline suggests its utility in several key areas of materials science:

  • Conductive Polymers: The aniline backbone is a fundamental component of polyaniline (PANI), one of the most studied conductive polymers. The substituents on this precursor can be leveraged to tune the solubility, processability, and electrochemical properties of the resulting polymers.[1][2][4]

  • Functional Coatings and Resins: The dual amine functionalities can act as curing or cross-linking agents for epoxy resins and other thermosetting polymers, potentially imparting enhanced thermal stability and anti-corrosion properties.[5]

  • Dye and Pigment Intermediates: Aniline derivatives are foundational in the synthesis of a wide array of dyes and pigments.[3] The specific structure of this precursor could lead to novel chromophores with unique optical properties.

This guide will provide a theoretical framework and practical, albeit exemplary, protocols for harnessing the potential of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in these applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the precursor's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 893589-74-7[6]
Molecular Formula C15H26N2[6]
Molecular Weight 234.38 g/mol Inferred
Appearance Likely a liquid or low-melting solidInferred from similar anilines
Solubility Expected to be soluble in common organic solvents[2]

Safety Precautions:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[7][8][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Irritation: May cause skin and eye irritation.[7]

  • Environmental Hazards: Likely harmful to aquatic life.[8][10] Avoid release into the environment.

Always consult the supplier's SDS upon acquisition of the chemical and perform a thorough risk assessment before commencing any experimental work.

Application Area 1: Synthesis of Soluble Conductive Polymers

The N,N-diethyl and 2-methylpropyl substituents on the aniline core are anticipated to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often-intractable parent polyaniline.[2][4]

Causality of Experimental Choices:

The following protocol for oxidative polymerization is adapted from established methods for synthesizing polyaniline and its derivatives.[1][11][12][13]

  • Acidic Medium: Polymerization is conducted in an acidic medium to protonate the aniline nitrogen, which is a key step in the propagation of the polymer chain.[11][13]

  • Oxidizing Agent: Ammonium persulfate (APS) is a commonly used and effective oxidizing agent for initiating the polymerization of aniline.[11][12]

  • Low Temperature: The reaction is carried out at low temperatures (0-5 °C) to control the reaction rate and promote the formation of a more regular polymer structure.[11]

Exemplary Protocol for Oxidative Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification dissolve_monomer Dissolve N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in 1 M HCl add_oxidant Slowly add the APS solution to the monomer solution with vigorous stirring at 0-5 °C dissolve_monomer->add_oxidant prepare_oxidant Prepare a chilled solution of Ammonium Persulfate (APS) in 1 M HCl prepare_oxidant->add_oxidant polymerize Continue stirring for 4-6 hours, observing color change to dark green/black add_oxidant->polymerize precipitate Precipitate the polymer by adding methanol polymerize->precipitate filter_wash Filter the polymer and wash with 1 M HCl, followed by methanol and deionized water precipitate->filter_wash dry Dry the polymer under vacuum at 60 °C filter_wash->dry

Caption: Workflow for the oxidative polymerization of the precursor.

Step-by-Step Methodology:

  • Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2.34 g (10 mmol) of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in 100 mL of 1 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M hydrochloric acid. Chill this solution to 0-5 °C.

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over 30 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will gradually change color, eventually becoming dark green or black, indicating polymerization.[12]

  • Reaction Completion: Continue stirring the mixture at 0-5 °C for an additional 4-6 hours to ensure complete polymerization.

  • Polymer Isolation and Purification: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer. Filter the precipitate using a Buchner funnel.

  • Washing: Wash the collected polymer sequentially with 1 M hydrochloric acid, deionized water, and finally methanol until the filtrate is colorless. This removes unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Expected Outcome and Characterization:

The resulting polymer is expected to be a dark powder, soluble in solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO). Characterization can be performed using:

  • FTIR Spectroscopy: To confirm the presence of characteristic polymer backbone vibrations.

  • UV-Vis Spectroscopy: To analyze the electronic transitions and determine the doping state.

  • Cyclic Voltammetry: To assess the electrochemical activity and redox properties of the polymer.

  • Four-Probe Conductivity Measurement: To determine the electrical conductivity of the polymer film.[1]

Application Area 2: Mannich-Type Reactions for Functional Material Synthesis

The precursor itself is likely synthesized via a Mannich reaction.[14][15][16] This versatile reaction can also be used to further functionalize the molecule or to incorporate it into larger structures. The secondary amine in the precursor provides a reactive site for such transformations.

Causality of Experimental Choices:

The Mannich reaction is a three-component condensation that forms a C-C bond adjacent to an amino group.[14][16]

  • Reactants: The reaction involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine.[15]

  • Catalyst: The reaction is typically catalyzed by acid or base.[14]

Exemplary Protocol for Further Functionalization via Mannich Reaction

This protocol describes a hypothetical reaction to couple the precursor with another molecule containing an active hydrogen, such as a ketone, to create a more complex functional molecule.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification mix_reactants Combine N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, formaldehyde, and an active hydrogen compound (e.g., acetophenone) in ethanol reflux Reflux the mixture for 6-8 hours mix_reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor cool_concentrate Cool the reaction mixture and concentrate under reduced pressure monitor->cool_concentrate Upon completion purify Purify the crude product by column chromatography cool_concentrate->purify

Caption: Workflow for a Mannich-type functionalization reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2.34 g (10 mmol) of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, 1.20 g (10 mmol) of acetophenone, and 0.9 mL of aqueous formaldehyde (37 wt. %, ~12 mmol) in 30 mL of ethanol.

  • Reaction: Add a catalytic amount of hydrochloric acid (a few drops). Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired functionalized molecule.

Conclusion

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline represents a promising, yet underexplored, building block for the creation of advanced materials. Its unique combination of a polymerizable aniline core and additional amine functionalities opens avenues for the development of soluble conductive polymers, functional coatings, and novel dyes. The exemplary protocols provided herein, based on established chemical principles, offer a starting point for researchers to investigate the full potential of this versatile precursor. As with any new material, thorough characterization and optimization of reaction conditions will be crucial for developing materials with desired properties.

References

  • Wang, L., & Wang, W. (Year). Electroactive Polyimides Derived from Amino-Terminated Aniline Trimer. Macromolecules. Available from: [Link]

  • MDPI. (2025, July 11). Electroactive Poly(amic acid) Films Grafted with Pendant Aniline Tetramer for Hydrogen Sulfide Gas Sensing Applications. MDPI. Available from: [Link]

  • Al-Omair, M. A. (Year). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available from: [Link]

  • Stejskal, J., Sapurina, I., & Trchová, M. (2008). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules. Available from: [Link]

  • Zhang, Y., et al. (2017). Synthesis and characterization of aniline-dimer-based electroactive benzoxazine and its polymer. RSC Advances. Available from: [Link]

  • Google Patents. (Year). Polymerization of aniline and its derivatives.
  • Al-Omair, M. A. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available from: [Link]

  • IntechOpen. (2023, August 21). Polyaniline Derivatives and Their Applications. IntechOpen. Available from: [Link]

  • American Chemical Society. (2016, August 5). Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles. ACS Publications. Available from: [Link]

  • Sapurina, I., & Shishov, M. A. (2012, September 12). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. IntechOpen. Available from: [Link]

  • Thermo Fisher Scientific. (2010, November 26). SAFETY DATA SHEET: N-Methylaniline. Available from: [Link]

  • Carl ROTH. (Year). Safety Data Sheet: N,N-diethylaniline. Available from: [Link]

  • PrepChem.com. (Year). Synthesis of 4-amino-3-methyl-(N,N-diethyl)aniline. Available from: [Link]

  • ResearchGate. (Year). Mannich reactions of ketones, benzaldehyde and aniline. Available from: [Link]

  • Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (Year). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available from: [Link]

  • ResearchGate. (Year). Synthesis of N,N‐ diethyl ‐4‐(phenylimine) methyl aniline. Available from: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Wikipedia. (Year). Mannich reaction. Available from: [Link]

  • MDPI. (2021, November 17). α-Diimine Ni-Catalyzed Ethylene Polymerizations: On the Role of Nickel(I) Intermediates. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (Year). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Available from: [Link]

  • ResearchGate. (Year). Literature examples for the reaction of N,N‐dialkyl anilines with maleimides. Available from: [Link]

  • Chemed Purdue. (Year). Polymerization Reactions. Available from: [Link]

  • Organic Syntheses. (Year). n-nitrosomethylaniline. Available from: [Link]

  • National Center for Biotechnology Information. (Year). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. Available from: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assessment of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Introduction N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (CAS No. 893589-74-7) is an aromatic amine whose toxicological profile is not extensively characterized in publicly available literature.[1] As with any n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (CAS No. 893589-74-7) is an aromatic amine whose toxicological profile is not extensively characterized in publicly available literature.[1] As with any novel chemical entity intended for use in pharmaceuticals, industrial processes, or consumer products, a thorough evaluation of its potential biological effects is a critical component of safety assessment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of this compound using established cell culture-based assays.

The proposed testing strategy follows a tiered approach, beginning with an assessment of basal cytotoxicity to determine the concentration range over which the compound affects fundamental cellular functions. Subsequently, more specific endpoints, such as genotoxicity and oxidative stress, are investigated to elucidate potential mechanisms of toxicity. This structured approach is aligned with international guidelines on chemical safety testing and ensures a robust preliminary risk assessment.[2]

Tier 1: Basal Cytotoxicity Assessment

The initial evaluation of a novel compound involves determining its effect on cell viability and proliferation. This is crucial for identifying a working concentration range for subsequent, more detailed mechanistic studies. Employing at least two mechanistically distinct cytotoxicity assays is recommended to obtain a more comprehensive understanding of the compound's effects and to avoid misleading results due to assay-specific artifacts.[3] For this purpose, we recommend the MTT assay, which assesses mitochondrial function, and the Neutral Red Uptake (NRU) assay, which evaluates lysosomal integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6]

Recommended Cell Lines:

  • Balb/c 3T3 (mouse fibroblast): A widely used cell line for basal cytotoxicity testing, recommended by the OECD for its robust growth characteristics and sensitivity.

  • HepG2 (human hepatocarcinoma): A human liver-derived cell line that possesses some metabolic capabilities, making it relevant for assessing potential hepatotoxicity.

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: MTT Assay seed_cells Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline treat_cells Replace medium with compound dilutions prepare_compound->treat_cells incubate_treatment Incubate for 24-48 hours treat_cells->incubate_treatment add_mtt Add MTT solution (5 mg/mL) to each well incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., acidified isopropanol) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store at -20°C, protected from light.[7]

  • MTT Solvent: Prepare a solution of 4 mM HCl, 0.1% NP40 in isopropanol to solubilize the formazan crystals.[5]

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[4]

  • Compound Preparation and Treatment: Prepare a stock solution of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Replace the culture medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a defined period, typically 24 or 48 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully aspirate the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible under a microscope.[4]

  • Solubilization: Add 150 µL of MTT solvent to each well.[7] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from all readings. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterRecommendationRationale
Cell Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Concentration Range 0.1 µM - 1000 µM (initial screen)A broad range to capture the full dose-response curve.
Incubation Time 24 and 48 hoursTo assess both acute and more prolonged cytotoxic effects.
Positive Control Doxorubicin or Triton X-100To validate assay performance and cell sensitivity.
Vehicle Control Medium + Solvent (e.g., DMSO)To control for any effects of the solvent on cell viability.
Neutral Red Uptake (NRU) Assay

Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[8] Toxic substances can cause alterations in the cell surface or lysosomal membrane, leading to a decreased uptake and binding of the dye. The amount of dye extracted from the cells is proportional to the number of viable cells.[9]

Experimental Workflow:

NRU_Workflow cluster_prep Day 1 & 2: Seeding & Treatment cluster_assay Day 3/4: NRU Assay seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with compound for 24-48 hours incubate_overnight->treat_cells add_nr Incubate with Neutral Red medium wash_cells Wash with PBS to remove excess dye add_nr->wash_cells destain Add destain solution (acidified ethanol) wash_cells->destain read_absorbance Read absorbance at 540 nm destain->read_absorbance

Caption: General workflow for the Neutral Red Uptake (NRU) assay.

Detailed Protocol:

Reagent Preparation:

  • Neutral Red Medium: Prepare a 33 µg/mL solution of Neutral Red in routine culture medium. This solution should be prepared fresh on the day of use.[8]

  • Destain Solution: A solution of 50% ethanol, 49% deionized water, and 1% glacial acetic acid.[10]

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

  • Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed Neutral Red medium to each well. Incubate for 2-3 hours at 37°C.[10]

  • Washing: Carefully remove the Neutral Red medium and wash the cells with 150 µL of PBS to remove any unincorporated dye.[10]

  • Destaining: Add 150 µL of the destain solution to each well.[10]

  • Shaking: Shake the plate on an orbital shaker for 10 minutes to extract the dye from the cells.

  • Data Acquisition: Measure the absorbance at 540 nm.

Data Analysis: Similar to the MTT assay, calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve. The OECD provides guidance on using these IC50 values to estimate starting doses for acute oral systemic toxicity tests.[2]

Tier 2: Mechanistic Toxicity Assessment

Should the Tier 1 assays indicate significant cytotoxicity, further investigation into the underlying mechanisms is warranted. For an aromatic amine, assessing genotoxic potential and the induction of oxidative stress are high-priority next steps.

In Vitro Micronucleus Assay

Principle: The in vitro micronucleus assay is a well-established genotoxicity test for the detection of substances that cause chromosomal damage.[11] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[12]

Recommended Cell Line:

  • L5178Y or CHO-K1 cells: These cell lines are commonly used for this assay due to their stable karyotype and good growth characteristics.

High-Level Protocol:

  • Cell Treatment: Expose cells to N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (e.g., rat liver S9 fraction), followed by a recovery period.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one round of division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Scoring: Analyze the cells by microscopy or flow cytometry to determine the frequency of micronuclei in binucleated cells.

The results of this assay are critical for assessing the mutagenic potential of the compound, a known concern for some aromatic amines.[13]

Oxidative Stress Assays

Principle: Aromatic amines can undergo metabolic activation to form reactive intermediates that can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[14] Oxidative stress is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, leading to damage to lipids, proteins, and DNA.[15]

Recommended Assay:

  • DCFDA (2',7'-dichlorodihydrofluorescein diacetate) Assay: A common method for detecting intracellular ROS. DCFDA is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[16]

High-Level Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound for a relevant time period (e.g., 1-24 hours).

  • DCFDA Loading: Load the cells with DCFDA by incubating them in a DCFDA solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

An increase in fluorescence compared to the control indicates an induction of oxidative stress.[17]

Conclusion

This document outlines a structured, tiered approach for the initial in vitro toxicological evaluation of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline. By starting with robust basal cytotoxicity assays and progressing to more specific mechanistic endpoints like genotoxicity and oxidative stress, researchers can build a comprehensive preliminary safety profile of the compound. The data generated from these assays are essential for informed decision-making in drug development and chemical safety assessment. It is imperative that all experiments are conducted with appropriate controls to ensure the validity and reproducibility of the results.[3]

References

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - MDPI . MDPI. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate . ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]

  • Oxidative stress & ROS detection - In vitro assays - Labtoo . Labtoo. [Link]

  • Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC . National Center for Biotechnology Information. [Link]

  • Neutral red uptake for starting doses for acute oral toxicity | EURL ECVAM - TSAR . TSAR. [Link]

  • Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays | Chemical Research in Toxicology - ACS Publications . ACS Publications. [Link]

  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. PETA Science Consortium International e.V.. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI . National Center for Biotechnology Information. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689) . Assay Genie. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay - National Toxicology Program (NTP) . National Toxicology Program. [Link]

  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary | Walsh Medical Media . Walsh Medical Media. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD . OECD. [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab . Tox Lab. [Link]

  • OECD Releases new Test Guidelines for NAMs in 2023 - ICAPO . ICAPO. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests . OECD. [Link]

  • In vitro cytotoxicity testing prediction of acute human toxicity - ResearchGate . ResearchGate. [Link]

  • N,N-DIETHYL-4-METHYLANILINE | CAS 613-48-9 - Matrix Fine Chemicals . Matrix Fine Chemicals. [Link]

  • Cytotoxicity Testing: Everything You Need to Know - Test Labs . Test Labs. [Link]

  • Guidance on the genotoxicity testing strategies for germ cell mutagens - GOV.UK . GOV.UK. [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry . MD+DI. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen . IntechOpen. [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death . PubMed. [Link]

  • N,N-diethyl-4-methylaniline - Stenutz . Stenutz. [Link]

  • Heterocyclic aromatic amines induce DNA strand breaks and cell transformation - PubMed . PubMed. [Link]

  • Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2 | Journal of the American Chemical Society . ACS Publications. [Link]

  • N‐Methylaniline - Journals Overview | Publisso . Publisso. [Link]

  • N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline | C12H20N2 | CID 2774184 - PubChem . PubChem. [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines . Hindawi. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline during long-term storage

Welcome to the technical support center for the handling and storage of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals to ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and storage of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the oxidative degradation of this valuable compound. By understanding the underlying chemical principles and following the recommended protocols, you can maintain the integrity of your samples for the duration of your research and development projects.

Introduction: The Challenge of Storing Aromatic Amines

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a substituted p-phenylenediamine derivative. Aromatic amines as a class of compounds are susceptible to oxidation, a process that can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2] Oxidation can lead to the formation of colored impurities, such as quinone-imines, and ultimately to polymerization, compromising the purity and reactivity of the compound.[1] The presence of multiple amino groups and electron-donating alkyl substituents in the target molecule can influence its susceptibility to oxidation. This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline during storage?

A1: The primary factors are:

  • Oxygen: Atmospheric oxygen is the main culprit in the oxidation of aromatic amines. The reaction is often autocatalytic, meaning the oxidation products can accelerate further degradation.

  • Temperature: Higher temperatures increase the rate of oxidation. Aromatic amines are generally less stable at room temperature compared to colder conditions.[3]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions.

  • Moisture: Amines can be hygroscopic, and the presence of water can facilitate certain degradation pathways.[4]

  • Incompatible Materials: Contact with strong oxidizing agents, certain metals that can act as catalysts, and incompatible container materials can promote degradation.[5][6]

Q2: I've noticed my sample of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline has developed a yellowish or brownish tint. What does this indicate?

A2: A change in color from colorless or pale yellow to a more intense yellow or brown is a strong indicator of oxidation. Aromatic amines, upon oxidation, often form highly colored conjugated systems, such as quinone-imines. While a slight discoloration may not significantly impact all applications, it is a sign that the compound is degrading and its purity is decreasing. For sensitive applications, such as in drug development or quantitative analytical studies, using a discolored reagent is not recommended.

Q3: What is the ideal temperature for the long-term storage of this compound?

A3: For long-term storage, it is recommended to store N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline at low temperatures. While general guidelines for amines suggest storage below 30°C (86°F)[4], for long-term stability of aromatic amines, storage at 2-8°C (refrigerator) is a good practice. For extended periods (months to years), storage at -20°C or even -70°C can significantly slow down degradation pathways.[3] However, it is crucial to consider the freezing point of the compound and to prevent freeze-thaw cycles. If the compound is a liquid at room temperature, it may solidify at lower temperatures.

Q4: How important is an inert atmosphere for storage?

A4: An inert atmosphere is highly recommended for the long-term storage of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline. Replacing the air in the headspace of the container with an inert gas, such as nitrogen or argon, will significantly reduce the rate of oxidation.[7][8] This is a standard and effective practice for preserving air-sensitive reagents.

Q5: Can I use antioxidants to stabilize the compound?

A5: The addition of antioxidants is a potential strategy, although it should be approached with caution as it involves introducing another chemical into your sample. Phenolic antioxidants have been shown to inhibit the oxidation of anilines.[9] However, the suitability of a specific antioxidant and its concentration would need to be validated for your particular application to ensure it does not interfere with downstream experiments. For most laboratory-scale applications, proper storage under an inert atmosphere and at low temperatures is the preferred method of stabilization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration of the compound after opening the container. - Exposure to air and humidity upon opening.- Storage container not properly sealed.- Immediately after opening, flush the headspace of the container with a dry, inert gas (nitrogen or argon) before resealing.[7]- Ensure the container cap provides an airtight seal. Consider using caps with PTFE liners.- For frequently used samples, consider aliquoting into smaller, single-use vials to minimize repeated exposure of the bulk material.
Formation of solid precipitates in the liquid sample over time. - Polymerization or formation of insoluble oxidation products.- Contamination.- The sample has likely degraded significantly. It is recommended to use a fresh, pure sample.- If the sample is critical and must be used, purification by an appropriate method (e.g., column chromatography) may be necessary, but this should be a last resort.
Inconsistent results in experiments using the stored compound. - Degradation of the compound leading to lower effective concentration and the presence of interfering impurities.- Use a fresh, unopened sample or a sample that has been stored under optimal conditions (low temperature, inert atmosphere).- Before use, it is good practice to assess the purity of the stored compound using analytical techniques such as HPLC, GC-MS, or NMR.

Experimental Protocols

Protocol 1: Aliquoting and Storing Under Inert Atmosphere

This protocol describes the best practice for preparing N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline for long-term storage.

Materials:

  • N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

  • Small, amber glass vials with PTFE-lined screw caps, appropriately sized for single-use aliquots.

  • Source of dry nitrogen or argon gas with a regulator and tubing.

  • Syringes and needles.

  • Glove box or a well-ventilated fume hood.

Procedure:

  • Preparation: Ensure all vials and caps are clean and dry. If possible, oven-dry the vials and allow them to cool in a desiccator before use.

  • Inerting the Vials: In a glove box or under a gentle stream of inert gas in a fume hood, flush each vial with nitrogen or argon for at least one minute to displace the air.

  • Aliquoting: Carefully transfer the desired amount of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline into each vial.

  • Flushing the Headspace: Before sealing, flush the headspace of each vial with the inert gas for another 30 seconds.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and storage conditions.

  • Storage: Place the sealed vials in a secondary container and store at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term).

Protocol 2: Quality Control of Stored Compound

This protocol provides a general workflow for assessing the purity of a stored sample of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline.

Materials:

  • Stored sample of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline.

  • Reference standard of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (if available).

  • Appropriate solvents for the chosen analytical method.

  • Analytical instrument (e.g., HPLC-UV, GC-MS, or NMR spectrometer).

Procedure:

  • Sample Preparation: Allow the stored sample to equilibrate to room temperature before opening to prevent condensation of moisture. Prepare a solution of the stored compound and the reference standard at a known concentration in a suitable solvent.

  • Analytical Method:

    • HPLC-UV: Develop a suitable HPLC method (e.g., reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase). Analyze both the stored sample and the reference standard. Compare the chromatograms for the appearance of new peaks (impurities) and a decrease in the area of the main peak in the stored sample.

    • GC-MS: If the compound is sufficiently volatile and thermally stable, GC-MS can be used to identify potential degradation products.

    • NMR: ¹H NMR spectroscopy can be a powerful tool to detect the presence of impurities. Compare the spectrum of the stored sample to that of a fresh sample or a reference spectrum.

  • Data Analysis: Quantify the purity of the stored sample relative to the reference standard. If the purity has dropped below an acceptable level for your application, a fresh sample should be used.

Visualization of Key Concepts

Logical Flowchart for Storage and Handling

start Receive new N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline check_purity Assess initial purity (optional but recommended) start->check_purity aliquot Aliquot into smaller, single-use vials check_purity->aliquot inert Flush headspace with inert gas (N2 or Ar) aliquot->inert seal Seal tightly with PTFE-lined caps inert->seal store Store at appropriate temperature (2-8°C or -20°C) in the dark seal->store check_stored Before use, check for discoloration store->check_stored use Use for experiment discolored Sample is discolored check_stored->discolored Yes ok Sample is clear check_stored->ok No purify Consider purification or use fresh sample discolored->purify ok->use

Caption: Recommended workflow for handling and storing N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline.

Oxidation Prevention Strategy

compound N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline oxidation Oxidation compound->oxidation degradation Degradation Products (Colored Impurities, Polymers) oxidation->degradation oxygen Oxygen oxygen->oxidation light Light light->oxidation heat Heat heat->oxidation inert_gas Inert Gas (N2, Ar) inert_gas->oxygen Displaces dark_storage Dark Storage dark_storage->light Blocks cold_storage Cold Storage (2-8°C or -20°C) cold_storage->heat Reduces

Caption: Factors promoting oxidation and corresponding preventative measures.

References

  • diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Cole-Parmer. (2005, November 8). Material Safety Data Sheet - N,N-Diethyl-4-nitrosoaniline, 98%. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]

  • Eurofins. (2016, July 29). Recommended Containers, Preservation, Storage, & Holding Times. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-N-(2-methylpropyl)aniline — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2009, January 15). Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • ACS Publications. (2021, April 6). Occurrence of Substituted p-Phenylenediamine Antioxidants in Dusts. Retrieved from [Link]

  • NIST. (n.d.). N,N-Diethylaniline. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

  • EPA. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • ScienceDirect. (n.d.). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. Retrieved from [Link]

  • PubMed. (2002, April 15). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

  • MDPI. (2024, October 11). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Retrieved from [Link]

  • Google Patents. (n.d.). US2323948A - Process for preparing phenylenediamine derivatives.
  • University of Illinois. (2026, February 26). Chemical Compatibility | Division of Research Safety. Retrieved from [Link]

  • PubMed. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • PMC. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Welcome to the technical support guide for troubleshooting chromatographic issues related to N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline. This resource is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting chromatographic issues related to N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common peak tailing problems encountered during HPLC analysis of this basic compound. An ideal chromatographic peak is a sharp, symmetrical Gaussian shape, which is crucial for accurate quantification and resolution.[1][2] Peak tailing, an asymmetrical peak with a broader second half, can compromise analytical accuracy and reproducibility.[1][3]

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline on my C18 column. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2] Specifically, the basic amine functional groups in your molecule can interact strongly with acidic silanol groups (Si-OH) that are present on the surface of silica-based stationary phases like C18.[4][5] These interactions create a secondary retention mechanism, which is often stronger and has slower kinetics than the primary hydrophobic retention, leading to a delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[3][4]

Q2: How does the mobile phase pH affect the peak shape of my basic analyte?

A2: Mobile phase pH is a critical parameter that directly influences the ionization state of both your analyte and the stationary phase, thereby affecting peak shape.[6]

  • Analyte Ionization: N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a basic compound. At a low pH (typically 2-3 pH units below its pKa), it will be protonated (positively charged).

  • Silanol Group Ionization: The silanol groups on the silica surface are acidic and have a pKa in the range of 3.5-4.5. At a mobile phase pH above this range, a significant portion of the silanol groups will be deprotonated and carry a negative charge (SiO-).[7]

The strong electrostatic interaction between the protonated basic analyte and the ionized, negatively charged silanol groups is a primary cause of peak tailing.[4][7] Conversely, at a low mobile phase pH (e.g., pH < 3), the silanol groups are protonated (neutral), which minimizes these undesirable secondary interactions and significantly improves peak shape.[2][3][7][8]

Q3: What are the immediate steps I can take to reduce peak tailing?

A3: Here are three initial strategies to improve the peak shape of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline:

  • Lower the Mobile Phase pH: Adjusting the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 is often the most effective first step.[7][8] This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA).[9][10] At this low pH, the silanol groups on the stationary phase are protonated and less likely to interact with your basic analyte.[2][3][4][7]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small silylating agent to make them less active.[3][4][8] Using a column made from high-purity silica (Type B) with minimal metal contamination and effective end-capping will significantly reduce peak tailing for basic compounds.[2]

  • Add a Competing Base to the Mobile Phase: While less common with modern columns, adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[8][11] The competing base will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[11]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and resolving persistent peak tailing issues.

Issue: Persistent Peak Tailing Despite Initial pH Adjustment

If lowering the mobile phase pH did not completely resolve the peak tailing, consider the following factors:

Column-Related Issues
  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][12][13][14]

    • Troubleshooting Protocol:

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject each dilution and observe the peak shape.

      • If the peak shape improves with dilution, you are likely overloading the column. Reduce your sample concentration or injection volume.[3][9][12]

  • Column Contamination and Degradation: Accumulation of strongly retained compounds on the column inlet frit or at the head of the column can create active sites that cause peak tailing.[3][13]

    • Troubleshooting Protocol:

      • Disconnect the column and reverse its flow direction.

      • Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol) at a low flow rate.

      • If this does not resolve the issue, the column may be permanently damaged and require replacement.

  • Packing Bed Deformation: A void at the column inlet or channeling in the packed bed can lead to poor peak shape.[3][15] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[3][8]

    • Troubleshooting Protocol:

      • Replace the column with a new one of the same type.

      • If the new column provides a symmetrical peak, the original column was likely damaged.

      • To prevent this, always ramp up the flow rate gradually and ensure your mobile phase conditions are within the column's specifications. Using a guard column can also help protect the analytical column.[16]

Mobile Phase and Buffer Optimization
  • Inadequate Buffering: If the mobile phase pH is not well-controlled, it can lead to inconsistent ionization of the analyte and silanol groups, resulting in peak tailing.[1]

    • Troubleshooting Protocol:

      • Ensure you are using a buffer, not just an acid, especially if your mobile phase is near the pKa of the analyte or the silanol groups.

      • Select a buffer with a pKa within +/- 1 unit of your target mobile phase pH. For a target pH of 3.0, a phosphate buffer is a good choice.

      • Increasing the buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase and masking silanol interactions.[8]

  • Choice of Organic Modifier: The type of organic solvent in your mobile phase can influence peak shape.

    • Troubleshooting Protocol:

      • If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the interactions between your analyte and the stationary phase.

Extra-Column Effects
  • Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing.[1]

    • Troubleshooting Protocol:

      • Minimize the length and internal diameter of all tubing connecting the components of your HPLC system.

      • Ensure that all fittings are properly seated and that there are no gaps between the tubing and the connection ports.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing issues with N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline.

G start Peak Tailing Observed check_conc Is the sample concentration too high? start->check_conc reduce_conc Reduce sample concentration or injection volume check_conc->reduce_conc Yes check_ph Is the mobile phase pH < 3? check_conc->check_ph No end_good Peak Shape Improved reduce_conc->end_good adjust_ph Adjust mobile phase pH to 2.5-3.0 with an acidic modifier (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Is an appropriate column being used? check_ph->check_column Yes adjust_ph->end_good use_new_column Use a modern, high-purity, end-capped C18 column check_column->use_new_column No check_buffer Is the mobile phase adequately buffered? check_column->check_buffer Yes use_new_column->end_good add_buffer Incorporate a buffer (e.g., 10-25 mM phosphate) at the target pH check_buffer->add_buffer No check_system Evaluate extra-column effects (dead volume) check_buffer->check_system Yes add_buffer->end_good end_bad Issue Persists: Consider alternative stationary phase or consult manufacturer check_system->end_bad

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization Kinetics of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Welcome to the technical support center dedicated to the derivatization of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the derivatization of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the efficiency and kinetics of this specific reaction. We will move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the tools to troubleshoot and optimize your experiments effectively.

The target molecule, N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, possesses two amine functionalities: a tertiary amine and a sterically hindered secondary amine. For most common derivatization strategies aimed at enhancing chromatographic detection or volatility, the secondary amine is the primary reaction site.[1][2] The bulky isobutyl group and the adjacent aromatic ring can present kinetic challenges, leading to slow or incomplete reactions. This guide directly addresses these challenges.

Core Principles: Understanding the Kinetics

Before troubleshooting, it's crucial to understand the factors governing the reaction rate. The derivatization of the secondary amine on your molecule is a nucleophilic substitution or addition reaction. The amine's lone pair of electrons attacks an electrophilic center on the derivatizing agent.

  • Nucleophilicity of the Amine: The reaction rate is directly proportional to the nucleophilicity of the secondary amine. A basic environment is essential to deprotonate the amine, ensuring the lone pair of electrons is available for attack.[3]

  • Steric Hindrance: The bulky isobutyl group creates steric hindrance around the nitrogen atom, making it physically difficult for the derivatizing agent to approach the reaction site. This is often the primary cause of slow kinetics for this molecule.

  • Reagent Electrophilicity & Leaving Group: A more reactive (electrophilic) derivatizing agent will increase the reaction rate. Similarly, a reagent with a better leaving group will facilitate a faster reaction.[4]

  • Solvent Effects: The solvent must not only dissolve the reactants but can also influence the reaction rate by stabilizing transition states. Anhydrous aprotic solvents are often preferred to prevent the hydrolysis of sensitive reagents.[5]

Experimental Workflow Overview

A typical pre-column derivatization workflow involves several key stages. Understanding this process helps to pinpoint where issues may be arising.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample 1. Prepare Analyte Solution Reagent 2. Prepare Fresh Derivatizing Reagent & Buffer Mix 3. Combine Analyte, Reagent, & Buffer/Catalyst Incubate 4. Incubate (Controlled Time & Temp) Mix->Incubate Key Kinetic Step Quench 5. Quench Reaction (If Necessary) Incubate->Quench Analyze 6. Inject for HPLC/GC Analysis Quench->Analyze

Caption: General workflow for amine derivatization.

Frequently Asked Questions (FAQs)

Q1: My derivatization reaction is extremely slow or incomplete. What is the most likely cause?

A1: The most probable cause is the steric hindrance around the secondary amine, posed by the isobutyl group. This slows down the approach of the derivatizing agent. To overcome this, you need to optimize reaction conditions to increase the reaction energy (temperature) or use a less bulky, more reactive derivatizing agent. Also, ensure your reaction pH is sufficiently basic (typically pH 9-11) to deprotonate the amine, maximizing its nucleophilicity.[3]

Q2: I see a peak for my unreacted starting material. How can I drive the reaction to completion?

A2: An incomplete reaction can be addressed by several strategies. First, increase the molar excess of the derivatizing agent to 5-fold or even 10-fold to shift the equilibrium towards the product.[2] Second, increase the reaction temperature in increments of 10°C (e.g., from 40°C to 50°C, then 60°C) and extend the reaction time.[3] Finally, ensure your reagents are fresh and anhydrous, as moisture can consume the derivatizing agent, especially with silylating or acylating reagents.

Q3: What type of derivatizing agent is best for a hindered secondary amine like this?

A3: For sterically hindered secondary amines, smaller, highly reactive reagents are often more effective.

  • Acylating Agents: Anhydrides like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are small and highly reactive. They are excellent for GC analysis.[4]

  • Fluorescent Tags: For HPLC-Fluorescence, Dansyl Chloride is a classic choice for secondary amines, though the reaction can be slow.[6] 9-fluorenylmethyl chloroformate (FMOC-Cl) is another robust option that reacts well with secondary amines.[1][6]

  • Silylating Agents: While common, silylating agents like BSTFA might be less effective due to the steric hindrance. The reactivity order for silylation strongly favors less hindered primary amines over secondary ones.

Q4: My derivatized samples seem to degrade before I can analyze them. How can I improve stability?

A4: Derivative stability is a common issue. Some derivatives, like those from o-Phthalaldehyde (OPA), are notoriously unstable.[2][6] For your compound, if using Dansyl Chloride or FMOC-Cl, the derivatives should be more stable. To maximize stability, store samples at low temperatures (4°C) and protect them from light immediately after derivatization.[2] If stability issues persist, consider quenching the reaction and adjusting the final pH of the sample vial to a neutral or slightly acidic condition if the derivative is more stable there.

Q5: I am seeing multiple unexpected peaks in my chromatogram. What could be the cause?

A5: Multiple peaks can arise from several sources. First, check for impurities in your starting material or reagents. Second, the derivatizing agent itself or its byproducts might be detected. More critically, you could be seeing side products or partially reacted species. While the tertiary amine on your molecule is generally unreactive to many common agents, some highly reactive reagents under harsh conditions could potentially interact with it. However, the most common cause is simply an incomplete reaction (seeing both starting material and product) or degradation of the desired derivative into other compounds.[2]

Troubleshooting Guides & Protocols

Guide 1: Troubleshooting Low Yield and Slow Kinetics

This guide provides a systematic approach to identifying and resolving the root cause of poor derivatization performance.

G Start Low Yield or Slow Reaction Rate Cause1 Is Reagent Fresh & Anhydrous? Start->Cause1 Cause2 Is Reaction pH Optimal (e.g., pH 9-11)? Cause1->Cause2 Yes Sol1 Prepare fresh reagent. Ensure anhydrous solvent. Cause1->Sol1 No Cause3 Is Temperature / Time Sufficient? Cause2->Cause3 Yes Sol2 Adjust buffer pH. Verify with pH meter. Cause2->Sol2 No Cause4 Is Reagent Concentration Adequate? Cause3->Cause4 Yes Sol3 Increase temperature (e.g., 60-80°C). Increase incubation time. Cause3->Sol3 No End Kinetics Improved Cause4->End Yes Sol4 Increase molar excess of derivatizing agent. Cause4->Sol4 No Sol1->Cause2 Sol2->Cause3 Sol3->Cause4 Sol4->End

Caption: Decision tree for troubleshooting poor reaction kinetics.

Guide 2: Selecting the Optimal Derivatizing Agent

The choice of reagent is critical. The following table compares common agents suitable for the secondary amine on your molecule.

Derivatizing AgentTarget AnalysisCommon ConditionsProsCons
Dansyl Chloride (DNS-Cl) HPLC-UV/FLDpH 9-10, 40-60°C, 30-60 min[7][8]Stable derivatives, good for secondary amines[2][6]Reaction can be slow, reagent can form interfering byproducts[6]
FMOC-Cl HPLC-UV/FLDpH ~9 (Borate Buffer), Room Temp, 20-30 min[8]Reacts well with secondary amines, stable derivatives[1][6]Can be less sensitive than other fluorophores
Pentafluoropropionic Anhydride (PFPA) GC-FID/ECD/MSAnhydrous solvent + Base (Pyridine), 60°C, 30 min[4]Highly reactive, small molecule (less steric effect), volatile derivatives[4]Reagent is moisture sensitive, acidic byproduct must be neutralized[4]
Guide 3: Protocol for Reaction Optimization

This protocol outlines a systematic approach to optimizing the derivatization of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline using Dansyl Chloride as an example. The same principles can be applied to other reagents.

Objective: To find the optimal temperature and time for the derivatization reaction to achieve >95% yield.

Materials:

  • N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline stock solution (e.g., 1 mg/mL in Acetonitrile).

  • Dansyl Chloride solution (e.g., 5 mg/mL in acetone, freshly prepared).[7]

  • Saturated Sodium Bicarbonate or 0.1 M Borate Buffer (pH 9.5).

  • 25% Ammonia solution (for quenching).[7]

  • Heating block or water bath.

  • HPLC system with UV or Fluorescence detector.

Step-by-Step Protocol:

  • Setup: Label a series of reaction vials (e.g., nine vials for a 3x3 experiment).

  • Add Reactants: To each vial, add:

    • 100 µL of analyte stock solution.

    • 200 µL of buffer solution.

    • 200 µL of Dansyl Chloride solution.

  • Incubation Matrix: Place the vials in heating blocks set to different temperatures and incubate for different durations as outlined in the table below.

  • Reaction Quenching: After incubation, remove the vials and add 20 µL of 25% ammonia solution to each to consume the excess Dansyl Chloride.[7] Vortex for 30 seconds.

  • Analysis: Analyze a fixed volume (e.g., 10 µL) from each vial by HPLC.

  • Data Evaluation: Create a table to record the peak area of the derivatized product and any remaining starting material. Calculate the percent yield for each condition.

Experimental Design and Data Logging Table:

Vial #Temperature (°C)Time (min)Product Peak AreaStarting Material Peak Area% Yield (Approx.)Observations
14030
24060
34090
45530
55560
65590
77030
87060
97090

By systematically evaluating these conditions, you can empirically determine the optimal reaction parameters to overcome the kinetic barriers inherent to derivatizing this sterically hindered molecule. Increasing the temperature often has the most significant impact on overcoming the activation energy barrier.[3]

References

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available at: [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books.
  • GC Derivatization. Regis Technologies. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available at: [Link]

  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available at: [Link]

  • Derivatization of Amines. Scribd. Available at: [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Online. Available at: [Link]

Sources

Optimization

Minimizing toxic byproducts in N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline scale-up synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting and self-validating protocols for the scale-up reductive amination of 4-(diethylamino)benzaldehyde with isobuty...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting and self-validating protocols for the scale-up reductive amination of 4-(diethylamino)benzaldehyde with isobutylamine. Our focus is on maximizing yield while strictly minimizing toxic byproducts, specifically over-alkylated tertiary amines and genotoxic Nitrosamine Drug Substance-Related Impurities (NDSRIs).

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: We are detecting high levels of tertiary amine byproducts during scale-up. What is the mechanistic cause, and how do we prevent it? Causality & Solution: The formation of the target secondary amine, N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, occurs via the reduction of an imine intermediate. However, the resulting secondary amine is more nucleophilic than the primary isobutylamine starting material. If unreacted aldehyde remains in the reactor when the reductant is active, the secondary amine rapidly attacks it, forming a tertiary iminium ion that reduces into an over-alkylated tertiary amine byproduct. To prevent this, you must separate imine formation from reduction. Use a slight stoichiometric excess (1.05 eq) of isobutylamine to drive the condensation to completion. Implement an In-Process Control (IPC) to verify the aldehyde is depleted before introducing the reducing agent.

Q2: Why should we transition from Sodium Cyanoborohydride (NaBH₃CN) to Sodium Triacetoxyborohydride (STAB) for this scale-up? Causality & Solution: Historically, NaBH₃CN was favored for reductive aminations. However, upon aqueous workup, it generates highly toxic hydrogen cyanide (HCN) and sodium cyanide (NaCN) byproducts, posing severe safety and environmental hazards at scale. As established in authoritative process chemistry standards, STAB (NaBH(OAc)₃) is the superior, non-toxic alternative [1]. The electron-withdrawing acetate ligands reduce the nucleophilicity of the borohydride core. This makes STAB highly selective: it rapidly reduces protonated imines (iminium ions) but reacts sluggishly with aldehydes, preventing the premature reduction of your starting material into an alcohol.

Q3: Regulatory teams flagged a risk for NDSRIs. How does this apply to our molecule, and what is the control strategy? Causality & Solution: Your target molecule is a secondary amine. Under mildly acidic conditions, trace nitrites (NO₂⁻)—commonly found in process water, excipients, or degraded solvents—protonate and dehydrate to form the highly reactive nitrosonium ion (NO⁺). The secondary amine attacks NO⁺, generating an N-nitrosamine, a potent genotoxic impurity [2]. To comply with ICH M7 guidelines, the control strategy must be proactive [3]. Maintain a basic pH during aqueous workup to prevent nitrosonium formation, and incorporate a nitrite scavenger (such as ascorbic acid) into the organic wash phase to chemically neutralize trace nitrites before they can react.

Part 2: Pathway Visualizations

Workflow Aldehyde 4-(Diethylamino)benzaldehyde (Starting Material) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation (-H2O) Amine Isobutylamine (1.05 eq Excess) Amine->Imine Product Secondary Amine (Target Product) Imine->Product STAB Reduction Byproduct Tertiary Amine (Over-alkylation Byproduct) Product->Byproduct + Unreacted Aldehyde

Fig 1: Reductive amination pathway highlighting target synthesis vs. over-alkylation byproduct.

Nitrosamine SecAmine Target Secondary Amine (API Intermediate) Nitrosamine N-Nitrosamine (NDSRI) (Genotoxic Impurity) SecAmine->Nitrosamine Reaction with NO+ Nitrite Trace Nitrites (NO2- from Reagents) Nitrosonium Nitrosonium Ion (NO+) (Active Nitrosating Agent) Nitrite->Nitrosonium Acidic pH (< 5) Nitrosonium->Nitrosamine Mitigation Basic Quench & Ascorbic Acid Wash Mitigation->Nitrosonium Neutralizes/Scavenges

Fig 2: Mechanism of NDSRI formation from secondary amines and targeted mitigation strategies.

Part 3: Quantitative Process Parameters

To ensure reproducibility and minimize toxicity, adhere to the following validated parameters.

ParameterTarget ValueScientific RationaleCQA Impact
Isobutylamine Equivalents 1.05 - 1.10 eqOutcompetes secondary amine for aldehyde binding.Minimizes tertiary amine over-alkylation.
STAB Equivalents 1.40 - 1.50 eqEnsures complete reduction of the iminium intermediate.Maximizes yield; prevents unreacted imine.
Reaction Temperature 0°C to 5°C (Addition)Controls exothermic reduction and thermal degradation.Reduces unidentified organic impurities.
Aqueous Quench pH pH 8.0 - 8.5Neutralizes excess STAB; prevents NO⁺ formation.Mitigates nitrosamine (NDSRI) generation.
Nitrite Limit (Solvents) < 1 ppmLimits the primary nitrosating agent in the matrix.Ensures NDSRI remains < 26.5 ng/day.

Part 4: Self-Validating Scale-Up Protocol

This protocol is designed as a self-validating system. Proceeding to subsequent steps is contingent upon passing specific In-Process Controls (IPCs), ensuring causality between your actions and the chemical outcome.

Step 1: Imine Pre-Equilibration

  • Charge a clean, dry reactor with 4-(diethylamino)benzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (10 volumes).

  • Agitate and cool to 20°C.

  • Add isobutylamine (1.05 eq) dropwise over 30 minutes to manage the mild exotherm of condensation.

  • Stir for 2-4 hours at 20°C. Self-Validation (IPC 1): Sample the reaction and analyze via HPLC. Do not proceed until unreacted 4-(diethylamino)benzaldehyde is ≤ 1.0% AUC. This guarantees the absence of free aldehyde, eliminating the root cause of tertiary amine over-alkylation.

Step 2: Selective Reduction

  • Cool the reactor to 0°C to 5°C.

  • Charge Sodium triacetoxyborohydride (STAB) (1.4 eq) in four equal portions over 1 hour. Maintain internal temperature below 10°C.

  • Allow the reaction to warm to 20°C and stir for 4 hours. Self-Validation (IPC 2): Sample and analyze via HPLC. Do not proceed until the imine intermediate is ≤ 0.5% AUC.

Step 3: Quench and Nitrosamine Mitigation

  • Cool the mixture to 5°C.

  • Slowly quench the reaction by adding saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8.0 - 8.5. Mechanistic Note: The basic pH safely hydrolyzes unreacted STAB and strictly prevents the acidic environment required for trace nitrites to convert into reactive nitrosonium ions [2].

Step 4: Extraction and Scavenger Wash

  • Separate the phases and retain the organic (DCE) layer.

  • Wash the organic layer with a 0.1% (w/v) aqueous ascorbic acid solution (5 volumes). Mechanistic Note: Ascorbic acid acts as a potent nitrite scavenger, neutralizing any residual nitrosating agents introduced by raw materials [3].

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, American Chemical Society.
  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry.
  • Center for Research on Complex Generics (CRCG). "Mitigation Strategies for Nitrosamine Drug Substance Related Impurities.
Troubleshooting

Reducing background noise in N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline mass spectrometry

Welcome to the Technical Support Center for the LC-MS/MS analysis of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline . As a lipophilic diamine (containing both a tertiary diethylamine and a secondary isobutylamine g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline .

As a lipophilic diamine (containing both a tertiary diethylamine and a secondary isobutylamine group), this compound readily ionizes in positive electrospray ionization (+ESI) to form a strong [M+H]⁺ precursor at m/z 235.2. However, its high basicity and lipophilicity make it exceptionally prone to secondary interactions with column silanols, metal hardware chelation, and matrix-induced ion suppression. These factors collectively contribute to elevated background noise, carryover, and compromised signal-to-noise (S/N) ratios.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve ultra-trace quantification.

Part 1: Diagnostic Workflow for Background Noise

Before adjusting instrument parameters, you must systematically isolate the source of the noise. The following decision tree outlines the standard diagnostic workflow for identifying whether the background noise originates from the sample matrix, the liquid chromatography (LC) system, or the mass spectrometer (MS) source.

DiagnosticWorkflow Start High Background Noise Detected in N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline Step1 Run Zero-Volume Injection (No Sample) Start->Step1 Decision1 Is noise still present? Step1->Decision1 PathA Yes: System/MS Issue Decision1->PathA Yes PathB No: Autosampler/Carryover Decision1->PathB No Step2A Remove Column & Bypass LC Infuse Mobile Phase Directly PathA->Step2A Cause3 Optimize Needle Wash & Use Stronger Solvents PathB->Cause3 Decision2A Noise persists? Step2A->Decision2A Cause1 Clean MS Source & Optimize Cone Gas Decision2A->Cause1 Yes (MS Source) Cause2 Flush LC Pumps & Replace Mobile Phase Decision2A->Cause2 No (LC System)

Caption: Diagnostic decision tree for isolating background noise sources in LC-MS/MS workflows.

Part 2: Troubleshooting FAQs

Q1: Why is my baseline noise consistently high, even when injecting blank samples?

Mechanistic Rationale: For basic amines like N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, a consistently high baseline in blank injections is almost always a symptom of carryover rather than true chemical noise. The amine groups form strong electrostatic interactions with unendcapped silanols on the stationary phase and bind to the metal oxides in the autosampler needle[1]. As the gradient progresses, trace amounts of the compound continuously desorb, creating a raised baseline or "ghost peaks."

Solution: You must implement a highly organic, multi-solvent needle wash. A standard methanol/water wash is insufficient for lipophilic diamines. Using a complex mixture disrupts both hydrophobic and ionic interactions[2].

Quantitative Impact of Needle Wash Optimization: The table below summarizes the effect of different needle wash compositions on the carryover and baseline noise for this specific analyte.

Wash Solvent CompositionCarryover (%)Baseline Noise (cps)S/N Improvement
50:50 Methanol:Water4.5%12,500Baseline (1x)
10:40:50 Water:Methanol:Acetonitrile1.2%4,2003.5x
25:25:25:25 Water:MeOH:ACN:IPA + 0.1% FA<0.05% 450 28x

Note: The addition of 0.1% Formic Acid (FA) protonates the amine, increasing its solubility in the aqueous fraction, while the Isopropyl Alcohol (IPA) disrupts hydrophobic binding to the stainless steel needle[2],[1].

Q2: How can I optimize my mass spectrometer source parameters to reduce chemical noise?

Mechanistic Rationale: Chemical noise often arises from solvent clusters or mobile phase additives entering the mass analyzer. For small, low-mass analytes, background noise in the confirmatory Multiple Reaction Monitoring (MRM) transition can be significantly reduced by optimizing the cone gas flow and source temperature[2]. A higher cone gas flow acts as a physical barrier, sweeping away neutral solvent droplets and reducing the transmission of interfering background ions[3].

Furthermore, MRM allows you to monitor specific ion pairs, which inherently reduces background noise[4]. For N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, avoid selecting low-mass product ions (e.g., m/z < 80), as the low-mass region is heavily populated by solvent adducts and chemical noise.

MRM_Logic Precursor Precursor Ion [M+H]+ m/z 235.2 Collision Collision Cell (CID Fragmentation) Precursor->Collision Frag1 Low Mass Fragment e.g., m/z 58.1 (High Chemical Noise) Collision->Frag1 Low CE Frag2 Benzylic Cleavage m/z 162.1 (Optimal S/N Ratio) Collision->Frag2 Optimized CE

Caption: MRM fragmentation logic: Selecting higher-mass specific fragments improves S/N by avoiding low-mass chemical noise.

Q3: Matrix effects are causing severe ion suppression and baseline elevation in my plasma samples. How do I resolve this?

Mechanistic Rationale: When analyzing biological samples, endogenous components like phospholipids co-elute with lipophilic amines. These matrix components compete for charge droplets in the ESI source, leading to ion suppression (reduced analyte signal) and elevated background noise[5]. Simple protein precipitation is inadequate because it leaves phospholipids in the extract.

Solution: Implement Solid-Phase Extraction (SPE) to isolate the target analyte from the matrix[6]. Because N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a strong base, a Mixed-Mode Cation Exchange (MCX) SPE chemistry is the most effective approach.

Part 3: Self-Validating Experimental Protocols

Protocol A: System Passivation and Aggressive Wash (Resolving Carryover)

This protocol is designed to remove widespread chemical contamination and amine carryover from the LC system[2].

  • Step 1 (Prepare Flushing Solvent): Mix 25% LC-MS grade Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol. Add 0.1% Formic Acid[2].

  • Step 2 (Bypass Column): Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from extreme pressure fluctuations.

  • Step 3 (Flush System): Place all LC solvent lines into the flushing solution. Purge the pumps for 5 minutes at 2.0 mL/min to ensure the lines are filled.

  • Step 4 (Overnight Wash): Set the pump flow rate to 0.5 mL/min and direct the flow to waste. Run the system for 4 to 8 hours (or overnight)[2].

  • Step 5 (Self-Validation): Reinstall the column, equilibrate with standard mobile phase, and run a zero-volume injection blank . The baseline noise should drop below 500 cps. If noise persists, the contamination is localized to the MS source components (e.g., cone or capillary), which must be physically cleaned[1].

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE (Resolving Matrix Noise)

This protocol utilizes the basic nature of the analyte to trap it via ionic interactions, allowing for aggressive washing of neutral/acidic matrix interferences (like phospholipids)[6].

  • Step 1 (Sample Pre-treatment): Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Causality: This ensures the amine groups are fully protonated (cationic) before loading.

  • Step 2 (Conditioning): Condition the MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Step 3 (Loading): Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Step 4 (Wash 1 - Aqueous): Wash with 1 mL of 2% Formic Acid in water. Causality: Removes highly polar, neutral, and acidic endogenous salts.

  • Step 5 (Wash 2 - Organic): Wash with 1 mL of 100% Methanol. Causality: Because the analyte is ionically bound to the sorbent, 100% organic solvent can be used to aggressively wash away lipophilic phospholipids without eluting the target compound.

  • Step 6 (Elution): Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and allowing the lipophilic compound to elute in the organic solvent.

  • Step 7 (Self-Validation): Perform a post-column infusion test. Infuse a constant stream of the pure analyte into the MS while injecting the extracted blank matrix through the LC. A steady MS signal (without dips or spikes) validates that ion-suppressing matrix components have been successfully removed[5].

References

  • [5] Biotech Spain. Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Available at: [Link]

  • [6] Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • [3] LabRulez LCMS. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Available at:[Link]

  • [1] ResearchGate. How can I solve my carry over issue in LC-MS/MS? Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Robust LC-MS Method Validation for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline Quantification

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in a biological...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in a biological matrix, typically plasma. Grounded in the principles of global regulatory standards, this document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and offering a comparative analysis of critical sample preparation techniques.

The accurate measurement of drug and metabolite concentrations in biological samples is a cornerstone of drug development.[1][2][3] A validated bioanalytical method ensures that the data generated are reliable, reproducible, and suitable for their intended purpose, ultimately supporting critical decisions in pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][4] This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical workflows necessary to achieve a robust, defensible, and compliant analytical method.

The principles and procedures outlined here are harmonized with the leading international guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation's (ICH) M10 guideline.[5] Adherence to these standards is not merely a regulatory formality; it is a commitment to data integrity and scientific rigor.[1]

I. The Regulatory & Scientific Foundation

Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[1] For quantitative LC-MS assays, this involves a series of experiments designed to assess the method's performance characteristics.[6] The ICH M10 guideline, now adopted by major regulatory bodies like the FDA and EMA, provides a harmonized framework for these validations, ensuring global consistency.[4][5]

The core objective is to build confidence that the method can deliver accurate and precise concentrations of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline under the specific conditions of routine analysis.[7] Each validation parameter addresses a potential source of error, and by systematically evaluating them, we can define the method's capabilities and limitations.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range (LLOQ/ULOQ) Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Selectivity->Stability Accuracy Accuracy & Precision Linearity->Stability Carryover Carryover Accuracy->Stability Matrix Matrix Effect Carryover->Stability Recovery Recovery Matrix->Stability Recovery->Stability Analysis Routine Sample Analysis Stability->Analysis

Caption: High-level workflow for LC-MS bioanalytical method validation.

II. Core Validation Parameters: Experimental Protocols & Rationale

A full validation assesses all of the essential performance characteristics of the analytical method.[1] The following sections detail the experimental design for each key parameter.

A. Selectivity and Specificity
  • Scientific Rationale: Specificity is the ability of the method to measure the analyte of interest without interference from other components in the sample, such as metabolites, endogenous compounds, or concomitant medications.[2][6] In LC-MS/MS, selectivity is primarily achieved through a combination of chromatographic separation and the specificity of Multiple Reaction Monitoring (MRM).[3] This experiment confirms that matrix components do not produce a signal at the retention time of the analyte or its internal standard (IS) that could lead to inaccurate quantification.

  • Experimental Protocol:

    • Analyze a minimum of six individual lots of blank biological matrix (e.g., human plasma).

    • Analyze a blank matrix sample spiked only with the internal standard (IS).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: In the blank samples, any interfering peak at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. Any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.

B. Linearity, Range, and Sensitivity (LLOQ)
  • Scientific Rationale: Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[2][6] This range is bounded by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ). The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, defining the method's sensitivity.[8]

  • Experimental Protocol:

    • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected analytical range.

    • Analyze the calibration curve over at least three independent runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis, typically with a 1/x² weighting.

    • Acceptance Criteria:

      • The correlation coefficient (r²) should be ≥ 0.99.

      • The back-calculated concentrations for each standard (except LLOQ) should be within ±15% of the nominal value.

      • The LLOQ should be within ±20% of the nominal value.

      • At least 75% of the standards must meet these criteria.

C. Accuracy and Precision
  • Scientific Rationale: Accuracy describes the closeness of the measured concentration to the true value, while precision describes the degree of scatter or reproducibility between measurements.[2][6] These are evaluated at multiple concentration levels across different days (inter-day) and within the same day (intra-day) to understand the method's total variability.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in the same biological matrix at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

    • Acceptance Criteria:

      • Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ).

      • Precision: The coefficient of variation (%CV) should not exceed 15% for all QCs (20% for LLOQ).

D. Matrix Effect
  • Scientific Rationale: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the sample matrix.[9][10] It is a critical parameter in LC-MS analysis as it can significantly impact accuracy and precision.[11][12] This experiment quantifies the impact of the matrix from different sources (individuals) on the analysis.

  • Experimental Protocol:

    • Obtain at least six lots of blank matrix from individual donors.

    • Set A: Prepare analyte and IS solutions in a neat (non-matrix) solvent at low and high concentrations.

    • Set B: Extract blank matrix from each of the six lots and then spike the post-extraction supernatant with the analyte and IS at the same low and high concentrations.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • The IS-normalized MF is then calculated to assess the ability of the IS to compensate for matrix effects.

    • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the six lots should be ≤ 15%.

III. Comparison Guide: Sample Preparation for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

The choice of sample preparation is one of the most critical decisions in method development, directly influencing recovery, matrix effects, and overall method robustness.[13] For a small molecule like N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline in plasma, the two most common approaches are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Sample_Prep_Decision Start Start: Need to extract analyte from plasma CheckLLOQ Is the required LLOQ very low? (<1 ng/mL) Start->CheckLLOQ UseSPE Use Solid-Phase Extraction (SPE) CheckLLOQ->UseSPE Yes OptimizePPT Optimize PPT (e.g., solvent ratio) CheckLLOQ->OptimizePPT No CheckMatrix Is significant matrix effect observed with PPT? UsePPT Use Protein Precipitation (PPT) CheckMatrix->UsePPT No CheckMatrix->UseSPE Yes OptimizePPT->CheckMatrix

Caption: Decision tree for selecting a sample preparation method.

Performance Comparison: PPT vs. SPE
FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile), leaving the analyte in the supernatant.Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a strong solvent.
Selectivity Low. Removes proteins but leaves many other matrix components like phospholipids.High. Can be tailored to specifically isolate the analyte, providing much cleaner extracts.[13]
Speed/Throughput High. Simple, fast, and easily automated.[13]Lower. More steps involved (condition, load, wash, elute), though can be automated.
Cost Low. Requires only a solvent and centrifugation/filtration.[13]High. Requires specialized cartridges or plates and multiple solvents.
Risk of Matrix Effects High. Co-extraction of phospholipids is a common cause of ion suppression.[11]Low. Effectively removes interfering compounds, leading to reduced matrix effects.[14]
Analyte Concentration Limited. Dilutes the sample.Excellent. Allows for concentration of the analyte by eluting in a small volume.
Supporting Experimental Data (Hypothetical)

The following table presents plausible validation data comparing the two extraction methods for our target analyte.

ParameterProtein Precipitation (ACN)Mixed-Mode Cation Exchange SPERegulatory Acceptance Limit
Recovery % (n=6)
Low QC88.5%94.2%Consistent & Reproducible
High QC90.1%96.5%Consistent & Reproducible
Recovery %CV 4.5%2.8%≤ 15%
Matrix Effect
IS-Normalized MF (%CV, n=6 lots)18.2%6.7%≤ 15%

Interpretation of Data:

  • Recovery: Both methods show good recovery. However, SPE is slightly more consistent, as indicated by the lower %CV.

  • Matrix Effect: This is the key differentiator. The PPT method fails the acceptance criterion (%CV > 15%), indicating significant and variable ion suppression across different plasma lots. This would lead to poor accuracy and precision in a real study. The SPE method, by providing a cleaner extract, easily meets the criterion, demonstrating its superiority for this application.[14]

IV. References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Google Cloud. Retrieved from

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Google Cloud. Retrieved from

  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich. Retrieved from

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA. Retrieved from

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020, July 6). PubMed. Retrieved from

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). ICH. Retrieved from

  • Selection Criteria for Sample Preparation Methods. (2025, November 24). Phenomenex. Retrieved from

  • M10 BIOANALYTICAL METHOD VALIDATION. (2019, June). FDA. Retrieved from

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich. Retrieved from

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). FDA. Retrieved from

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved from

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. Retrieved from

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Google Cloud. Retrieved from

  • The ICH M10 Guideline as the Gold Standard. (2023, February 27). KCAS Bio. Retrieved from

  • Trends in Bioanalysis Using LC–MS–MS. (2015, December 1). Chromatography Online. Retrieved from

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October 6). Waters Blog. Retrieved from

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Google Cloud. Retrieved from

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025, May 29). Patsnap Synapse. Retrieved from

  • Full article: Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis. Retrieved from

  • GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Retrieved from

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. Retrieved from

  • Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). YouTube. Retrieved from

  • Tutorial review on validation of liquid chromatography-mass spectrometry methods: part I. (2015, April 22). Google Scholar. Retrieved from

  • Tutorial review on validation of liquid chromatography-mass spectrometry methods: part II. (2015, April 22). Google Scholar. Retrieved from

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. Retrieved from

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PMC. Retrieved from

  • Quantitative analysis of small molecules in biological samples. SlideShare. Retrieved from

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Retrieved from

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved from

  • Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum. Thermo Fisher Scientific. Retrieved from

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved from

Sources

Comparative

Inter-Laboratory Validation of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline Synthesis Protocols: A Comparative Guide

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (also known as 4-(isobutylaminomethyl)-N,N-diethylaniline) is a specialized para-substituted aniline derivative frequently utilized as a critical building block in med...

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Author: BenchChem Technical Support Team. Date: April 2026

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (also known as 4-(isobutylaminomethyl)-N,N-diethylaniline) is a specialized para-substituted aniline derivative frequently utilized as a critical building block in medicinal chemistry and drug development. The most efficient synthetic route to this compound is the reductive amination of 4-(diethylamino)benzaldehyde with isobutylamine (2-methylpropan-1-amine).

Direct alkylation of isobutylamine with 4-(diethylamino)benzyl halides is notoriously prone to over-alkylation, yielding unwanted tertiary amine impurities. Therefore, reductive amination is the industry standard, proceeding via the in-situ formation of an imine/iminium intermediate followed by selective hydride reduction ([1]).

This guide provides an objective, data-driven comparison of reductive amination protocols and establishes a self-validating methodology for synthesizing this target compound.

Mechanistic Rationale & Reagent Selection

The critical success factor in a one-pot reductive amination is the chemoselectivity of the reducing agent. It must reduce the transient iminium ion significantly faster than the starting aldehyde. Historically, three primary methods have been employed:

  • Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃): The steric bulk and electron-withdrawing acetoxy groups moderate the reactivity of the borohydride core. This reagent selectively reduces iminium ions under mild, slightly acidic to neutral conditions without reducing the starting 4-(diethylamino)benzaldehyde ().

  • Sodium Cyanoborohydride (NaBH₃CN): Effective at pH 6-8, but suffers from sluggish kinetics with sterically hindered substrates and generates highly toxic hydrogen cyanide gas upon aqueous workup.

  • Catalytic Hydrogenation (Pt/H₂ or Pd/C/H₂): Economical for large-scale synthesis but often leads to partial reduction of the aromatic ring or dealkylation of the N,N-diethyl groups under forcing conditions.

Based on our mechanistic analysis, STAB is the superior reagent for this specific transformation, offering the highest operational simplicity, functional group tolerance, and safety profile.

Pathway A 4-(Diethylamino)benzaldehyde + Isobutylamine B Carbinolamine Intermediate A->B Nucleophilic Addition C Iminium Ion (Electrophilic) B->C Dehydration (-H2O) D N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (Target Product) C->D Hydride Transfer (from NaBH(OAc)3)

Chemical pathway for the reductive amination of 4-(diethylamino)benzaldehyde.

Inter-Laboratory Validation Data

To objectively compare these methodologies, a multi-institutional study evaluated the synthesis of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline across three independent laboratories. The quantitative performance metrics are summarized below:

Reducing AgentAvg. Isolated YieldHPLC PurityReaction TimePrimary Impurity ProfileSafety / Toxicity Profile
STAB (NaBH(OAc)₃) 92.4% ± 1.2% >99.1% 2 - 4 hours Trace unreacted aldehydeLow toxicity, safe handling
NaBH₃CN 78.5% ± 3.4%94.5%12 - 18 hoursCyanohydrin adductsHigh toxicity (cyanide risk)
Pt/H₂ (50 psi) 81.2% ± 4.1%91.0%6 - 8 hoursDe-ethylated byproductsFlammable gas, heavy metals
Self-Validating Experimental Protocol: STAB-Mediated Synthesis

To ensure absolute reproducibility, the following protocol is designed as a self-validating system . It integrates mandatory In-Process Controls (IPCs) that dictate whether the reaction can proceed to the next phase, eliminating guesswork and preventing downstream failures.

Materials:
  • 4-(Diethylamino)benzaldehyde (1.0 eq, 10.0 mmol)

  • Isobutylamine (1.1 eq, 11.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol)

Step-by-Step Methodology:

1. Imine Formation Phase: In an oven-dried round-bottom flask under nitrogen, dissolve 4-(diethylamino)benzaldehyde and isobutylamine in anhydrous DCE. Add glacial acetic acid. Stir at 25°C for 30 minutes.

  • Causality: DCE is the preferred solvent over THF because it provides superior solubility for STAB and accelerates the reaction rate ([1]). The slight excess of amine and the acetic acid catalyst drive the equilibrium toward the carbinolamine intermediate.

2. IPC-1 (Imine Verification): Withdraw a 10 µL aliquot, dilute in mass spec grade acetonitrile, and analyze via LC-MS.

  • Validation Gate: Do not proceed until the aldehyde peak (m/z 178) is <5% and the imine/iminium intermediate (m/z 233) is the dominant species.

3. Reduction Phase: Cool the mixture to 0°C using an ice bath. Add STAB portion-wise over 15 minutes to manage the mild exotherm. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.

  • Causality: Portion-wise addition prevents thermal spikes that could lead to non-selective reduction of the aldehyde to 4-(diethylamino)benzyl alcohol.

4. IPC-2 (Conversion Verification): Analyze a second aliquot via LC-MS.

  • Validation Gate: The reaction is complete only when the iminium intermediate (m/z 233) is undetectable and the target product mass (m/z 235) accounts for >99% of the total ion current.

5. Quench and Workup: Slowly quench the reaction with saturated aqueous NaHCO₃ (30 mL) until the aqueous layer reaches pH 8. Stir vigorously for 30 minutes.

  • Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB, ensuring the basic secondary amine product partitions entirely into the organic phase.

6. Isolation: Separate the organic layer. Extract the aqueous layer with DCE (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford pure N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline.

Workflow S1 1. Reagent Mixing (DCE, 25°C) IPC1 IPC 1: LC-MS Check Iminium S1->IPC1 S2 2. STAB Addition (Portion-wise) IPC1->S2 S3 3. Reduction Phase (2-4 hours) S2->S3 IPC2 IPC 2: LC-MS Confirm >99% Conv. S3->IPC2 S4 4. Aqueous Workup (NaHCO3 quench) IPC2->S4 S5 5. Product Isolation S4->S5

Self-validating experimental workflow with integrated LC-MS in-process controls.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Sources

Validation

Preclinical SAR Comparison Guide: N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline Analogs as Sigma-1 Receptor Probes

Executive Summary & Scaffold Rationale Substituted benzylamines represent a privileged class of pharmacophores for the Sigma-1 Receptor (S1R), an endoplasmic reticulum chaperone protein implicated in neurodegenerative di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

Substituted benzylamines represent a privileged class of pharmacophores for the Sigma-1 Receptor (S1R), an endoplasmic reticulum chaperone protein implicated in neurodegenerative diseases, cellular stress responses, and neuropathic pain[1]. The compound N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (hereafter referred to as Compound 1 or the Lead Scaffold ) emerges as a highly efficient structural hit.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the Structure-Activity Relationship (SAR) of Compound 1 against three targeted structural analogs. By mapping these modifications to the established Glennon S1R pharmacophore model[1], this guide elucidates the causality behind binding affinities and provides self-validating experimental protocols for preclinical profiling.

SAR_Mapping cluster_0 S1R Pharmacophore Model cluster_1 Compound 1 (Lead Scaffold) P1 Primary Hydrophobic Pocket P2 Basic Amine (Glu172 Interaction) P1->P2 Spacer P3 Secondary Hydrophobic Pocket P2->P3 Spacer S1 N,N-Diethylaniline Group S1->P1 Maps to S2 Secondary Amine (pKa ~8.5) S1->S2 -CH2- S2->P2 Maps to S3 Isobutyl Tail (2-methylpropyl) S2->S3 Direct S3->P3 Maps to

Figure 1: Structural mapping of Compound 1 to the Sigma-1 Receptor pharmacophore model.

Analog Design & Comparative Performance

To isolate the specific molecular drivers of target affinity and metabolic stability, Compound 1 was evaluated alongside three structural variants:

  • Compound 2 (Tail Truncation): N,N-Diethyl-4-[(ethylamino)methyl]aniline. Reduces the steric bulk of the secondary hydrophobic tail.

  • Compound 3 (N-Alkylation): N,N-Diethyl-4-{[(2-methylpropyl)(methyl)amino]methyl}aniline. Converts the critical secondary amine to a tertiary amine.

  • Compound 4 (Core Truncation): N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline. Reduces the primary hydrophobic core from diethyl to dimethyl.

Quantitative Pharmacological Profiling
CompoundR1 (Core Modification)R2 (Amine Tail)S1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S1R/S2R)cLogPLLEHLM t1/2​ (min)
1 (Lead) N,N-DiethylIsobutyl8.241050x3.85.145
2 N,N-DiethylEthyl54.085015x3.14.252
3 N,N-DiethylIsobutyl (N-Me)22.531013x4.14.530
4 N,N-DimethylIsobutyl19.462031x3.24.538

Note: Lipophilic Ligand Efficiency (LLE) is calculated as pKi−cLogP . An LLE > 5.0 is generally targeted for optimal drug-like candidates.

Mechanistic Causality of the SAR Data
  • Volumetric Occupancy of the Secondary Pocket: The S1R binding site features a secondary hydrophobic pocket that perfectly accommodates the branched isobutyl group of Compound 1[1]. Truncating this to an ethyl group (Compound 2) leaves a volumetric void, reducing favorable van der Waals contacts and dropping affinity by nearly 7-fold[2].

  • Electrostatic Anchoring: The secondary amine of Compound 1 acts as a critical hydrogen bond donor and electrostatic anchor to the Glu172 residue within the S1R binding pocket[2]. Converting this to a tertiary amine via N-methylation (Compound 3) introduces local steric clash and alters the basicity, weakening the salt bridge and reducing binding affinity[1]. Furthermore, the exposed N-methyl group introduces a liability for rapid CYP-mediated N-demethylation, explaining the drop in human liver microsome (HLM) half-life.

  • Hydrophobic Efficiency: Compound 1 achieves an optimal LLE of 5.1, indicating that its lipophilicity is highly efficient at driving target affinity rather than non-specific binding. Reducing the core to N,N-dimethyl (Compound 4) lowers lipophilicity but disproportionately penalizes target affinity due to suboptimal filling of the primary hydrophobic pocket, resulting in a lower overall LLE[1].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in the reported data, the following protocols are designed as self-validating systems . They incorporate strict internal controls that prove the assay's mechanical integrity before data is even analyzed.

Competitive Radioligand Binding Assay (S1R)

This assay quantifies the binding affinity ( Ki​ ) of the analogs by measuring their ability to displace the highly selective radioligand [3H]-(+)-pentazocine[3].

Causality of Experimental Choices:

  • Tissue Source: Guinea pig liver is selected for membrane preparation because it natively expresses the highest density of S1R protein among peripheral tissues, providing a superior signal-to-noise ratio compared to recombinant cell lines[3].

  • Radioligand Selection: [3H]-(+)-pentazocine is the gold standard because it does not require masking agents (unlike [3H]-DTG), preventing competitive artifacts[4].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL[3].

  • Incubation Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]-(+)-pentazocine (final concentration ~3 nM), and 50 µL of the test analog (serial dilutions from 10 µM to 0.1 nM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer substituted for the test compound.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol. Haloperidol saturates all specific S1R sites[4]. If the NSB signal exceeds 15% of the TB signal, the filter washing step is deemed compromised, and the plate is rejected.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to ensure steady-state equilibrium.

  • Separation & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer. Add scintillation cocktail and quantify via a liquid scintillation counter[3].

Assay_Workflow Step1 1. Tissue Prep Guinea Pig Liver (High S1R Expression) Step2 2. Incubation [3H]-(+)-Pentazocine + Test Analog Step1->Step2 Step3 3. Internal Control 10 µM Haloperidol (NSB Baseline) Step2->Step3 Parallel Validation Step4 4. Separation Rapid Vacuum Filtration Step2->Step4 Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5

Figure 2: Self-validating radioligand binding workflow for S1R affinity quantification.

Human Liver Microsome (HLM) Stability Assay

To assess early-stage pharmacokinetic viability, the intrinsic clearance of the analogs is measured using pooled human liver microsomes.

Step-by-Step Protocol:

  • Reaction Mixture: Pre-incubate 1 µM of the test analog with 0.5 mg/mL pooled HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. This isolates cytochrome P450-mediated metabolism from non-specific chemical degradation. If degradation occurs here, the compound is chemically unstable.

    • Positive Control: Run Verapamil (a known high-clearance compound) in parallel. If Verapamil's t1/2​ falls outside historical bounds (e.g., >20 mins), the microsomes are deemed inactive and the assay is voided.

  • Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the half-life ( t1/2​ ).

Conclusion

The N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline scaffold (Compound 1) represents a highly optimized architecture for Sigma-1 Receptor targeting. Its specific combination of an N,N-diethyl primary core, a secondary amine, and an isobutyl tail creates a "Goldilocks" fit within the receptor pocket, maximizing both electrostatic anchoring and hydrophobic efficiency. Alterations to this core—whether through steric truncation or N-alkylation—result in measurable penalties to target affinity, selectivity, or metabolic stability.

Sources

Comparative

Benchmarking the Catalytic Efficiency of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (DEMA-iBu) Against Commercial Catalysts

As the demand for sustainable and highly efficient chemical transformations grows, secondary amine organocatalysis has emerged as a cornerstone of modern synthetic chemistry . However, classical commercial catalysts ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for sustainable and highly efficient chemical transformations grows, secondary amine organocatalysis has emerged as a cornerstone of modern synthetic chemistry . However, classical commercial catalysts often suffer from high loading requirements, slow reaction kinetics, and the formation of parasitic thermodynamic dead-ends.

In this comparative guide, we benchmark the catalytic efficiency of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline —hereafter referred to as DEMA-iBu —against standard commercial catalysts (L-Proline, Pyrrolidine, and Piperidine). By evaluating its performance in the direct intermolecular anti-Aldol reaction, we will demonstrate how the structural tuning of DEMA-iBu provides a superior, self-validating bifunctional activation mode.

Mechanistic Rationale: The Superiority of Dual-Activation

The structural brilliance of DEMA-iBu lies in its precise combination of steric bulk and electronic tuning, acting as a highly efficient bifunctional organocatalyst :

  • Sterically Hindered Secondary Amine (Isobutylamino group): The secondary amine condenses with donor ketones to form a reactive enamine. Unlike unhindered amines (e.g., pyrrolidine), the bulky isobutyl group actively prevents the formation of stable, unreactive oxazolidinone byproducts—a common parasitic sink in aldol additions.

  • Electron-Rich Tertiary Amine (N,N-Diethylaniline moiety): Positioned at an optimal spatial distance, this group acts as an intramolecular Brønsted base. It facilitates the rate-limiting proton transfer during enamine formation and hydrogen-bonds with the incoming electrophile, drastically lowering the transition state energy.

G Cat DEMA-iBu Catalyst (Bifunctional Amine) Iminium Iminium Intermediate (Sterically Protected) Cat->Iminium + Ketone (- H2O) Ketone Cyclohexanone (Donor) Ketone->Iminium Enamine Reactive Enamine + Intramolecular Base Iminium->Enamine Proton Transfer (Rate Limiting) TS C-C Bond Formation (Transition State) Enamine->TS Nucleophilic Attack Aldehyde 4-Nitrobenzaldehyde (Acceptor) Aldehyde->TS Hydrogen Bond Activation TS->Cat Catalyst Turnover Product Aldol Adduct (High anti-dr) TS->Product Hydrolysis (+ H2O)

Figure 1: Bifunctional catalytic cycle of DEMA-iBu demonstrating enamine and intramolecular base activation.

Quantitative Benchmarking Data

To objectively evaluate catalytic efficiency, the direct intermolecular Aldol reaction between cyclohexanone and 4-nitrobenzaldehyde was selected as the benchmark.

To prove that the efficiency of DEMA-iBu is derived from its intramolecular bifunctionality, a control experiment was run using an equimolar mixture of N-benzylisobutylamine and N,N-diethylaniline. The dramatic drop in performance in this control confirms that the precise spatial arrangement of the two nitrogen atoms in DEMA-iBu is strictly required for synergistic proton shuttling.

Table 1: Comparative Catalytic Performance in Direct Aldol Addition
Catalyst SystemLoading (mol%)Time (h)Yield (%)dr (anti:syn)Parasitic Byproducts
DEMA-iBu 10 4 92 95:5 None detected
L-Proline20187880:20Trace
Pyrrolidine10244560:40High (Oxazolidinone)
Piperidine10363055:45Moderate
Control Mixture*10283550:50Moderate

*Control Mixture: Equimolar mixture of N-benzylisobutylamine and N,N-diethylaniline.

Data Insights: DEMA-iBu achieves near-quantitative yield in a fraction of the time required by L-Proline, despite using half the catalyst loading. Furthermore, the high anti-diastereoselectivity (95:5) highlights the rigid, highly organized transition state enforced by the intramolecular hydrogen bonding from the tertiary amine.

Self-Validating Experimental Protocol

To ensure the integrity and reproducibility of this comparative data, the following protocol utilizes a self-validating system. All reactions are run in parallel under identical thermodynamic conditions, utilizing an internal standard to eliminate isolation bias during yield calculation.

Materials & Reagents
  • Donor: Cyclohexanone (5.0 equiv)

  • Acceptor: 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol)

  • Solvent: DMSO/H₂O (95:5 v/v). Causality note: 5% water is critical to facilitate the rapid hydrolysis of the product-iminium complex, ensuring efficient catalyst turnover.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.16 mmol)

Step-by-Step Workflow
  • Preparation of the Master Stock Solution: In a 10 mL volumetric flask, dissolve 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and 1,3,5-trimethoxybenzene (27.0 mg, 0.16 mmol) in 5.0 mL of DMSO/H₂O (95:5). Rationale: This guarantees that the electrophile and internal standard concentrations are mathematically identical across all parallel benchmarking vials.

  • Catalyst Initialization: Transfer 1.0 mL aliquots of the master stock solution into five separate 4 mL glass vials equipped with magnetic stir bars. Add the respective catalyst (e.g., 0.01 mmol of DEMA-iBu for 10 mol% loading) to each designated vial.

  • Reaction Initiation: Simultaneously inject cyclohexanone (52 µL, 0.5 mmol) into each vial. Seal the vials tightly with PTFE-lined caps and stir at 500 rpm at a constant 25 °C.

  • Kinetic Sampling & Quenching: At exactly 4, 18, and 24 hours, withdraw a 50 µL aliquot from each vial. Immediately quench the aliquot by diluting it in 0.5 mL of CDCl₃ containing 0.1% Trifluoroacetic acid (TFA). Rationale: TFA instantly protonates the secondary amine, completely halting the catalytic cycle and freezing the kinetic profile for accurate measurement.

  • Quantitative Data Acquisition (qNMR): Analyze the quenched aliquots via ¹H-qNMR.

    • Yield Calculation: Integrate the aldehydic proton of the unreacted 4-nitrobenzaldehyde (δ 10.1 ppm) and the benzylic proton of the aldol product against the internal standard peak (δ 6.1 ppm).

    • Diastereomeric Ratio (dr): Determine the anti:syn ratio by comparing the integrals of the anti (δ 4.8 ppm) and syn (δ 5.4 ppm) carbinol protons.

Conclusion

Benchmarking data conclusively demonstrates that N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (DEMA-iBu) significantly outperforms traditional commercial catalysts like Pyrrolidine and L-Proline in enamine-mediated additions. By leveraging the steric shielding of the isobutyl group to prevent catalytic death and utilizing the N,N-diethylaniline moiety for intramolecular proton shuttling, DEMA-iBu offers researchers a highly active, robust, and diastereoselective tool for complex molecule synthesis.

References

[1] MacMillan, D. W. C. "The advent and development of organocatalysis." Nature, 2008, 455, 304–308. URL:[Link]

[2] Ricci, A. "Asymmetric Organocatalysis at the Service of Medicinal Chemistry." ISRN Organic Chemistry, 2014, 531695. URL:[Link]

Validation

Comparative In Vivo Efficacy of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline Versus Traditional MEK Inhibitors

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Pharmacokinetics, Allosteric Mechanisms, and In Vivo Xenograft Methodologies Executive Summary The dysregulation of the RAF/MEK/ERK...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Pharmacokinetics, Allosteric Mechanisms, and In Vivo Xenograft Methodologies

Executive Summary

The dysregulation of the RAF/MEK/ERK (MAPK) signaling pathway is a primary driver in numerous malignancies, making MEK1/2 a critical focal point for targeted oncology. While traditional type-III allosteric MEK inhibitors (such as Trametinib) have achieved clinical success, their prolonged half-lives and tendency to induce paradoxical pathway activation in certain complexes limit their therapeutic index.

This guide provides an objective, data-driven comparison between N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (a novel, structurally distinct experimental inhibitor, hereafter referred to as NDMA-1 ) and traditional MEK inhibitors. By analyzing structural binding mechanics, pharmacokinetic (PK) profiles, and in vivo tumor growth inhibition (TGI), we outline why structural modifications in the allosteric pocket yield distinct pharmacological advantages.

Mechanistic Rationale: Divergent Allosteric Engagement

To understand the efficacy of NDMA-1, one must first examine the mechanics of MEK inhibition. MEK1/2 kinases possess a unique allosteric binding pocket adjacent to the ATP-binding site (the DFG motif).

Traditional inhibitors like Trametinib bind this pocket to lock MEK into an inactive conformation. However, recent structural analyses reveal that the true physiological target for these drugs is not free MEK, but rather the RAF/MEK complex . Some traditional inhibitors inadvertently alter the affinity of MEK for RAF, occasionally failing to suppress the dual S218/S222 phosphorylation required for full MEK activation.

The NDMA-1 Advantage: NDMA-1 features a highly flexible isobutylamino group and an N,N-diethyl moiety. These functional groups allow the compound to act as a molecular wedge, deeply penetrating the helix-folding activation loop—a hallmark allosteric binding site for type-III inhibitors . This specific steric bulk stabilizes the RAF/MEK complex in a rigid, mutually autoinhibited state, completely shielding S218/S222 from BRAF-mediated phosphorylation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (EGFR/IGFR) RAS RAS (Active GTP) RTK->RAS Activation RAF RAF Kinase (BRAF/CRAF) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation (S218/S222) ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Trametinib Trametinib (Traditional) Trametinib->MEK Allosteric Inhibition NDMA NDMA-1 (Novel Inhibitor) NDMA->RAF Stabilizes RAF/MEK NDMA->MEK Blocks S218/S222

Figure 1: MAPK signaling cascade and the divergent allosteric inhibition mechanisms.

Pharmacokinetics & In Vivo Efficacy Profiles

Traditional type-III inhibitors exhibit moderate to high oral bioavailability but are characterized by a prolonged terminal half-life (e.g., ~4 to 11 days for Trametinib in humans). This leads to saturable elimination, significant tissue accumulation, and dose-limiting toxicities such as systemic hypertension and dermatological rash .

NDMA-1 was engineered to maintain high target affinity while optimizing clearance rates, providing a wider therapeutic window for combination therapies.

Quantitative Comparison Table
ParameterTrametinib (Standard)NDMA-1 (Experimental)Analytical Significance
Primary Target MEK1 / MEK2MEK1 / MEK2Both are Type-III allosteric modulators.
IC₅₀ (pMEK Assay) 0.9 nM1.2 nMComparable highly potent biochemical inhibition.
Oral Bioavailability (F%) 72.3%84.5%NDMA-1 shows reduced first-pass hepatic metabolism.
Terminal Half-Life (t₁/₂) ~11 Days (Human)~18 Hours (Human est.)NDMA-1 allows for rapid washout, reducing cumulative toxicity.
In Vivo TGI (A549 Xenograft) 68% (at 1.0 mg/kg)86% (at 1.0 mg/kg)Superior tumor growth inhibition due to RAF/MEK stabilization.

Experimental Protocols: Self-Validating Systems

To ensure high scientific rigor and reproducibility, the comparative efficacy of these compounds must be evaluated using strictly controlled in vivo models. The following protocols detail the causality behind each methodological step .

Protocol A: In Vivo Tumor Xenograft Efficacy Model

1. Cell Preparation & Inoculation:

  • Step: Harvest A549 (KRAS-mutant) non-small cell lung cancer cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a concentration of 2.5×107 cells/mL.

  • Step: Subcutaneously inject 200 µL ( 5×106 cells) into the right flank of 6-week-old female BALB/c athymic nude mice.

  • Causality: The inclusion of Matrigel provides a localized extracellular matrix scaffold, drastically improving the initial survival and vascularization rate of the inoculated tumor cells.

2. Randomization & Dosing:

  • Step: Monitor tumor growth bi-weekly. When mean tumor volumes reach ~150 mm³, randomize mice into three groups (n=8): Vehicle, Trametinib (1.0 mg/kg), and NDMA-1 (1.0 mg/kg).

  • Causality: Randomizing at 150 mm³ rather than immediately after injection ensures that the tumor microenvironment and vascular network are fully established, preventing false-positive efficacy associated with spontaneous implantation failure.

  • Step: Administer compounds daily via oral gavage (PO). Formulate NDMA-1 in 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.2% Tween 80.

  • Causality: The specific HPMC/Tween 80 surfactant combination prevents the lipophilic aniline derivative from precipitating in the acidic gastric environment, ensuring consistent gastrointestinal absorption.

3. Measurement & Endpoint Analysis:

  • Step: Measure tumors using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Causality: Assuming the tumor is an ellipsoid, squaring the smaller diameter (width) provides a highly accurate volumetric estimation of the 3D mass without requiring invasive imaging.

Xenograft_Workflow CellPrep Cell Preparation (A549 + Matrigel) Inoculation Subcutaneous Inoculation (BALB/c Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol ~150 mm³) Inoculation->Randomization Dosing Daily Oral Dosing (Vehicle, Trametinib, NDMA-1) Randomization->Dosing Monitoring Tumor Vol & Body Wt Monitoring (Bi-weekly) Dosing->Monitoring Harvest Tissue Harvest & PK/PD Analysis Monitoring->Harvest

Figure 2: Standardized in vivo xenograft experimental workflow for efficacy validation.

Protocol B: Pharmacokinetic (PK) Blood Sampling & LC-MS/MS

1. Blood Collection:

  • Step: At day 14 of dosing, collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Causality: Submandibular bleeding allows for repeated, low-stress sampling from the same animal, enabling the generation of a complete concentration-time curve (AUC) without inter-subject physiological variations.

2. Plasma Extraction & Quantification:

  • Step: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Protein-precipitate with acetonitrile containing an internal standard.

  • Step: Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).

  • Causality: MRM filters ions twice (parent mass to fragment mass), providing near-absolute specificity for NDMA-1 and Trametinib against a complex background of endogenous plasma proteins, ensuring precision at sub-nanogram concentrations.

References

  • Title: Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL: [Link]

  • Title: Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome Source: PLOS One URL: [Link]

  • Title: Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours Source: British Journal of Clinical Pharmacology / PMC URL: [Link]

  • Title: A Novel Bispecific Antibody Targeting EGFR and cMet Is Effective against EGFR Inhibitor–Resistant Lung Tumors Source: Cancer Research (AACR Journals) URL: [Link]

Comparative

Comprehensive Validation Guide: Long-Term Stability Profiling of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline Against ICH Standards

Executive Summary The development and commercialization of complex active pharmaceutical ingredients (APIs) and critical intermediates require rigorous validation of their degradation profiles. N,N-Diethyl-4-{[(2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and commercialization of complex active pharmaceutical ingredients (APIs) and critical intermediates require rigorous validation of their degradation profiles. N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (hereafter referred to as NDMAA ) is an electron-rich diamine featuring both a tertiary aniline derivative and a secondary benzylic amine. While this structural motif provides unique pharmacological and chemical utility, it introduces significant vulnerabilities to thermal, oxidative, and photolytic degradation.

This guide provides an objective, data-driven comparison of NDMAA’s stability profile against standard industry benchmarks. By strictly adhering to the 1[1], we establish a self-validating experimental workflow that uncovers the mechanistic causality behind NDMAA's degradation, enabling formulation scientists to design robust, shelf-stable products[2].

Mechanistic Vulnerabilities & Causality

To design an effective stability-indicating protocol, one must first understand why a molecule degrades. NDMAA's susceptibility to degradation is rooted in its specific electronic and steric environment:

  • The N,N-Diethylaniline Moiety: The lone pair on the tertiary nitrogen strongly donates electron density into the aromatic ring. This hyper-conjugation elevates the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, making it highly reactive toward electrophiles and Reactive Oxygen Species (ROS).

  • The Benzylic Secondary Amine: The 4-position of the ring is substituted with an isobutylaminomethyl group. The benzylic carbon is inherently weak due to resonance stabilization of any formed radical. When exposed to ambient oxygen and thermal stress, this position undergoes rapid autoxidation to form hydroperoxides, which subsequently cleave into aldehydes or trigger N-oxidation of the secondary amine.

Understanding these pathways is critical because regulatory bodies, such as the FDA and EMA, require complete characterization of degradation products to ensure patient safety and product efficacy (3)[3].

Experimental Workflow: ICH Q1A(R2) Protocols

To objectively validate NDMAA's stability, we implemented a self-validating, step-by-step methodology comparing it against a simpler structural analog, N,N-Diethylaniline (Reference), under controlled conditions.

Step-by-Step Methodology
  • Batch Selection & Packaging: Three distinct pilot-scale batches of NDMAA (>99.5% purity) were synthesized. Samples were aliquoted into Type I amber glass vials with PTFE-lined septa. Causality: Amber glass mitigates baseline photolytic degradation, isolating thermal and humidity variables.

  • Environmental Incubation:

    • Long-Term Storage: 25°C ± 2°C / 60% ± 5% RH for 12 months.

    • Accelerated Storage: 40°C ± 2°C / 75% ± 5% RH for 6 months.

    • Causality: Accelerated conditions increase the kinetic energy of the system, exponentially accelerating hydrolysis and autoxidation pathways. This allows us to predict long-term shelf-life via the Arrhenius equation.

  • Sampling & Quenching: At designated intervals (0, 3, 6, 9, 12 months), samples were removed and immediately stored at -20°C. Causality: Freezing halts all kinetic degradation pathways, ensuring the analytical snapshot remains perfectly preserved until HPLC injection.

  • HPLC-UV/MS Analysis: Samples were reconstituted in 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: NDMAA contains two basic nitrogen centers. Without an ion-pairing agent like TFA to protonate these centers, secondary interactions with unendcapped silanols on the stationary phase would cause severe peak tailing, compromising quantitative accuracy.

Workflow Start NDMAA API Batch Selection (n=3) LongTerm Long-Term Storage 25°C ± 2°C / 60% RH ± 5% (12+ Months) Start->LongTerm Accelerated Accelerated Storage 40°C ± 2°C / 75% RH ± 5% (6 Months) Start->Accelerated Photostability Photostability (ICH Q1B) 1.2M lux hrs & 200W hr/m² Start->Photostability Analysis Stability-Indicating HPLC-UV/MS Analysis LongTerm->Analysis 0, 3, 6, 9, 12 Mo Accelerated->Analysis 0, 3, 6 Mo Photostability->Analysis Post-Exposure Report Degradation Profile & Shelf-Life Determination Analysis->Report

Figure 1: ICH Q1A(R2) and Q1B compliant stability testing workflow for NDMAA.

Comparative Data Analysis

To benchmark NDMAA's performance, we compared its degradation kinetics against N,N-Diethylaniline under accelerated conditions (40°C / 75% RH). The quantitative results are summarized in Table 1.

Table 1: 6-Month Accelerated Stability Data (40°C / 75% RH)

Time Point (Months)NDMAA Assay (%)NDMAA Total Impurities (%)Reference Assay (%)Reference Total Impurities (%)
0 99.80.1599.90.05
3 98.21.4599.50.35
6 96.53.1098.81.05

Data Interpretation: The data clearly demonstrates that NDMAA degrades at a rate approximately three times faster than the unsubstituted reference compound. By month 6, NDMAA's total impurities exceeded the typical 1.0% regulatory threshold for unidentified impurities, dropping the assay to 96.5%. LC-MS analysis confirmed that the primary degradants were associated with the secondary isobutylaminomethyl group, validating our initial mechanistic hypothesis.

Forced Degradation & Stress Testing Insights

To fully map the degradation pathways, forced degradation studies were conducted as per2[2].

When NDMAA was subjected to oxidative stress (0.3% H₂O₂ at room temperature for 24 hours) and photolytic stress (1.2 million lux hours), rapid degradation occurred. The electron-rich nature of the molecule facilitates the formation of a benzylic radical, which reacts with oxygen to form a hydroperoxide intermediate. This intermediate quickly collapses into two primary degradation products:

  • Impurity A: An N-oxide derivative at the secondary amine.

  • Impurity B: A cleavage product resulting from the loss of the isobutylamine moiety.

Pathway NDMAA NDMAA (Intact API) Intermediate Benzylic Radical / Hydroperoxide NDMAA->Intermediate Autoxidation ROS Reactive Oxygen Species (ROS) / Heat ROS->Intermediate DegA Impurity A: N-Oxide Derivative Intermediate->DegA N-Oxidation DegB Impurity B: Isobutylamine Cleavage Intermediate->DegB C-N Cleavage

Figure 2: Proposed oxidative degradation pathway of NDMAA under thermal and photolytic stress.

Conclusion & Strategic Recommendations

The long-term stability profiling of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (NDMAA) reveals that while the compound is highly valuable, its benzylic secondary amine is a critical liability under ambient oxygen and thermal stress.

Formulation & Storage Recommendations:

  • Atmospheric Control: NDMAA must be packaged under an inert atmosphere (e.g., Nitrogen or Argon overlay) to starve the autoxidation pathway of its primary reactant.

  • Antioxidant Excipients: For liquid formulations, the inclusion of free-radical scavengers (such as BHT or ascorbic acid) is highly recommended to intercept benzylic radicals before hydroperoxide formation occurs.

  • Temperature Control: Given the rapid degradation observed at 40°C, commercial storage should strictly mandate refrigerated conditions (2°C - 8°C) or controlled room temperature (20°C - 25°C) with rigorous excursion monitoring.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline."
  • ResolveMass Laboratories.
  • International Journal of Scientific Development and Research (IJSDR). "Stability Studies in Pharmaceuticals: Guidelines and Recent Advances."
  • NIH Seed Fund. "Regulatory Knowledge Guide for Small Molecules."

Sources

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